N-(3-Indolylacetyl)-L-isoleucine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTUQMUCTTVOFW-BONVTDFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972574 | |
| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-45-0 | |
| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the role of N-(3-Indolylacetyl)-L-isoleucine in auxin homeostasis
An In-depth Technical Guide on the Role of Indole-3-Acetic Acid-Amino Acid Conjugation in Auxin Homeostasis
A Note to the Reader: The initial query referenced N-(3-Indolylacetyl)-L-isoleucine in the context of auxin homeostasis. It is important to clarify that this molecule, more commonly known as jasmonoyl-L-isoleucine (JA-Ile), is the key bioactive hormone in the jasmonate signaling pathway, which is primarily involved in plant defense and development. While there is significant crosstalk between the jasmonate and auxin pathways, the direct regulation of auxin homeostasis involves the conjugation of the primary auxin, indole-3-acetic acid (IAA), to various amino acids. This guide will focus on this crucial aspect of auxin biology.
Executive Summary
The spatial and temporal distribution of the phytohormone auxin (indole-3-acetic acid, IAA) is fundamental to nearly every aspect of plant growth and development. Maintaining precise levels of active IAA in different cells and tissues, a state known as auxin homeostasis, is critical. This is achieved through a dynamic interplay of biosynthesis, transport, catabolism, and the reversible formation of IAA conjugates. This technical guide provides a comprehensive overview of the role of IAA-amino acid conjugation in auxin homeostasis, with a focus on the enzymatic machinery, metabolic fates, and regulatory significance of these conjugates. We delve into the key enzyme families—the GRETCHEN HAGEN 3 (GH3) acyl amido synthetases and the ILR1-like (ILL) amidohydrolases—that catalyze the formation and hydrolysis of these conjugates, respectively. Furthermore, this guide details the crosstalk with the jasmonate signaling pathway, presents quantitative data on conjugate levels and enzyme kinetics, and provides detailed experimental protocols for their study.
The Core Mechanism: IAA-Amino Acid Conjugation
The conjugation of IAA to amino acids serves as a principal mechanism for temporarily inactivating and storing auxin, or for marking it for degradation. This process allows the plant to rapidly modulate the pool of free, active IAA in response to developmental and environmental cues.
Synthesis of IAA-Amino Acid Conjugates: The GH3 Family
The synthesis of amide-linked IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[1] These enzymes belong to the acyl-CoA synthetase, nonribosomal peptide synthetase, and luciferase (ANL) superfamily.[2] In Arabidopsis thaliana, the GH3 family is divided into three groups based on sequence homology and substrate specificity.[1]
-
Group I: Primarily conjugates jasmonic acid (JA) and salicylic (B10762653) acid (SA).
-
Group II: Functions as IAA-amido synthetases, conjugating IAA to various amino acids.[1]
-
Group III: Catalyzes the conjugation of amino acids to other molecules like indole-3-butyric acid (IBA).
The Group II GH3 enzymes play a central role in auxin homeostasis. They catalyze a two-step ATP-dependent reaction: first, the adenylation of the IAA carboxyl group, followed by the conjugation of an amino acid to the activated IAA.[3]
Figure 1: Two-step reaction mechanism of GH3 enzymes for IAA-amino acid conjugation.
Hydrolysis of IAA-Amino Acid Conjugates: The ILR1-Like (ILL) Family
The release of free, active IAA from certain IAA-amino acid conjugates is catalyzed by a family of amidohydrolases, known as the ILR1-like (ILL) family. These enzymes are crucial for remobilizing stored auxin. The founding member, ILR1 (IAA-LEUCINE RESISTANT 1), was identified in a screen for mutants resistant to the inhibitory effects of IAA-Leu.
The substrate specificity of these hydrolases is a key determinant of the physiological role of the conjugate. In Arabidopsis:
-
IAA-Ala and IAA-Leu are considered reversible storage forms, as they can be efficiently hydrolyzed by enzymes like IAR3 and ILR1 to release free IAA.
-
IAA-Asp and IAA-Glu , on the other hand, are generally poor substrates for these hydrolases and are primarily considered to be intermediates for auxin catabolism.
The ILR1/ILL enzymes are localized to the endoplasmic reticulum, suggesting that this organelle is a key site for regulating auxin homeostasis through conjugate hydrolysis.
Metabolic Fate of IAA-Amino Acid Conjugates
The fate of an IAA-amino acid conjugate is determined by the identity of the conjugated amino acid.
-
Reversible Storage: Conjugates with amino acids like alanine (B10760859) and leucine (B10760876) can be hydrolyzed to release free IAA, thus acting as a readily available pool of auxin.
-
Irreversible Catabolism: Conjugates with aspartate and glutamate (B1630785) are primarily channeled into a catabolic pathway. This pathway involves the oxidation of the indole (B1671886) ring of the IAA moiety by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) .[4] DAO1 can oxidize both free IAA to 2-oxindole-3-acetic acid (oxIAA) and IAA-Asp/IAA-Glu to their respective oxIAA-conjugates, which are biologically inactive. This represents a major pathway for the permanent removal of excess auxin.
References
- 1. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Guide: The Discovery and Roles of Isoleucine Conjugates in Plant Hormone Signaling
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the discovery and function of N-(3-Indolylacetyl)-L-isoleucine and a comparative analysis with the pivotal discovery of N-jasmonoyl-L-isoleucine, clarifying their distinct roles in plant hormone biology.
Introduction: A Tale of Two Isoleucine Conjugates
In the realm of plant hormones, the conjugation of amino acids to hormone molecules is a critical mechanism for regulating their activity, transport, and storage. The user's query focuses on This compound , the chemical name for the conjugate of the primary plant auxin, Indole-3-acetic acid (IAA), and the amino acid L-isoleucine (IAA-Ile). While IAA-Ile is a naturally occurring compound involved in auxin homeostasis, its discovery is part of the broader history of understanding how plants regulate auxin levels.
However, the landmark discovery that established an amino acid conjugate as the primary bioactive form of a plant hormone is the story of N-jasmonoyl-L-isoleucine (JA-Ile) . The elucidation of JA-Ile's role as the active jasmonate signal represents a paradigm shift in understanding plant hormone perception and signaling.
This guide will first detail the discovery and function of IAA-Ile as a key component of auxin homeostasis. It will then provide a comprehensive account of the pivotal discovery of JA-Ile as the bioactive jasmonate, a finding that has significantly impacted the field of plant science.
This compound (IAA-Ile): An Auxin Conjugate for Hormonal Homeostasis
The conjugation of IAA to amino acids was first reported in the 1950s, establishing that plants metabolize active auxins into various forms.[1][2] These conjugates, including IAA-Ile, are primarily involved in maintaining auxin homeostasis by acting as either storage forms or intermediates for degradation.[3][4] Unlike free IAA, which is considered the biologically active form, auxin-amino acid conjugates generally show biological activity only after being hydrolyzed back to free IAA.[5]
IAA-amino acid conjugates are synthesized by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[1][6] These enzymes catalyze the ATP-dependent formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid.[7] The Arabidopsis thaliana genome contains 19 GH3 genes, with a subset (Group II) specifically acting as IAA-amido synthetases.[8][9] The substrate specificity of these enzymes varies, with some preferentially conjugating IAA to amino acids like aspartate and glutamate, marking them for degradation, while others conjugate to alanine, leucine, or isoleucine, creating a pool of hydrolyzable, inactive auxin.[7][8]
The levels of IAA conjugates vary in different plant tissues, reflecting their role in local auxin homeostasis. The enzymatic efficiency of GH3 proteins in synthesizing these conjugates has been characterized through kinetic studies.
| Compound | Plant/Tissue | Concentration (pg/mg FW) | Reference |
| IAA-Leucine | Arabidopsis Roots | ~1.5 | [10][11] |
| IAA-Alanine | Arabidopsis Aerial Tissues | ~0.5-1.0 | [10][11] |
| IAA-Aspartate | Arabidopsis Expanding Leaves | ~15-20 | [10][11] |
| IAA-Glutamate | Arabidopsis Expanding Leaves | ~2-3 | [10][11] |
Table 1: Endogenous levels of selected IAA-amino acid conjugates in Arabidopsis thaliana.
| Enzyme | Substrates | Kinetic Parameter | Value | Reference |
| OsGH3-8 (Rice) | IAA, Aspartate | kcat/Km (IAA) | 1.4 x 10^5 M⁻¹s⁻¹ | [7] |
| OsGH3-8 (Rice) | IAA, Aspartate | kcat/Km (Aspartate) | 2.0 x 10^5 M⁻¹s⁻¹ | [7] |
| AtGH3.2 (Arabidopsis) | IAA, Aspartate | High activity | (Qualitative) | [12] |
| AtGH3.2 (Arabidopsis) | IAA, Alanine | Lower activity than Asp | (Qualitative) | [12] |
Table 2: Kinetic parameters of selected GH3 enzymes for IAA conjugation.
The following is a generalized protocol for the extraction and quantification of IAA and its amino acid conjugates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Harvest 5-10 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[13]
-
Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA) to the frozen tissue.[13]
-
Homogenize the tissue in an extraction buffer (e.g., 2-propanol/water/concentrated HCl).
-
Incubate the homogenate on ice and then centrifuge to pellet debris.
2. Solid-Phase Extraction (SPE) Purification:
-
The supernatant is subjected to a two-step SPE procedure.[14][15]
-
First, pass the extract through an amino (NH₂) resin to bind acidic compounds, including IAA and its conjugates.
-
Wash the resin to remove interfering compounds.
-
Elute the auxins from the NH₂ resin.
-
Further purify the eluate using a polymethylmethacrylate epoxide (PMME) resin for some applications.[14]
3. Derivatization (Optional, for GC-MS):
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxyl groups of the auxins are often derivatized (e.g., methylation with diazomethane) to increase their volatility.[13] For LC-MS, this step is typically not required.[16]
4. LC-MS/MS Analysis:
-
Analyze the purified and derivatized (if applicable) sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[16]
-
Separate the different auxin conjugates based on their retention time on the chromatography column.
-
Quantify each conjugate by comparing the signal of the endogenous compound to its corresponding stable isotope-labeled internal standard.[11]
The Discovery of Jasmonoyl-Isoleucine (JA-Ile) as a Bioactive Hormone
The discovery that (+)-7-iso-jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate was a significant breakthrough in plant biology.[17] For years, jasmonic acid (JA) and its methyl ester (MeJA) were thought to be the active signaling molecules. However, genetic and biochemical evidence converged to reveal that the conjugation of JA to isoleucine is essential for jasmonate signaling.[18]
-
Genetic Evidence: The Arabidopsis mutant, jar1 (jasmonate resistant 1), was insensitive to jasmonate but could be rescued by the application of JA-Ile. This indicated that the conjugation of JA to isoleucine was a critical step in the signaling pathway.[19][20] The JAR1 gene was found to encode a JA-amino acid synthetase.[21]
-
Biochemical Evidence: In vitro pull-down assays demonstrated that the F-box protein COI1 (CORONATINE INSENSITIVE 1), a key component of the jasmonate receptor, only interacts with its target repressor proteins, the JAZ (JASMONATE ZIM-DOMAIN) proteins, in the presence of JA-Ile or the structurally similar bacterial phytotoxin coronatine (B1215496).[22][23] JA and MeJA were unable to promote this interaction.[18]
-
Structural Biology: The crystal structure of the COI1-JAZ complex revealed that JA-Ile acts as a "molecular glue," fitting into a pocket on COI1 and stabilizing the interaction with the JAZ protein.[22][24] This provided a mechanistic explanation for how JA-Ile activates the signaling pathway.
The bioactivity of JA-Ile is significantly higher than that of JA or other jasmonate derivatives. The bacterial toxin coronatine is a potent mimic of JA-Ile, showing even higher activity in promoting the COI1-JAZ interaction.
| Compound | Effect | Concentration/Value | Reference |
| JA-Ile | Peak accumulation after wounding (Arabidopsis leaf) | 279 pmole/g FW | [19] |
| Coronatine | Activity relative to JA-Ile in promoting COI1-JAZ interaction | ~1000-fold more active | [23] |
| JA-Ile | Endogenous levels required for COI1-dependent gene expression | nM range | [22] |
| JAR1 Enzyme | Km for Isoleucine | 0.03 mM | [19] |
Table 3: Quantitative data related to the bioactivity of JA-Ile.
This protocol describes a bioassay to assess JA-dependent plant defense against a generalist insect herbivore, such as Pieris rapae (cabbage white butterfly), using Arabidopsis thaliana.[25][26]
1. Plant Growth:
-
Grow wild-type Arabidopsis plants and mutants in the JA signaling pathway (e.g., jar1 or coi1) under controlled conditions (e.g., 10-hour light/14-hour dark cycle at 21°C).
-
Use plants that are 4-5 weeks old for the assay.
2. Insect Rearing:
-
Maintain a colony of P. rapae on a suitable host plant (e.g., cabbage).
-
Collect freshly hatched first-instar larvae for the bioassay.
3. Bioassay Setup:
-
Place one larva on a single leaf of each experimental plant.
-
Confine the larva to the plant using a mesh bag or by placing the plants in a controlled environment that prevents escape.
-
Include a sufficient number of replicate plants for each genotype.
4. Data Collection:
-
After a set period (e.g., 7-10 days), remove the larvae from the plants.
-
Measure larval weight as an indicator of performance. Higher weight indicates lower plant resistance.
-
Quantify the amount of leaf area consumed by either scanning the leaves and analyzing the images or by visual estimation.
5. Interpretation:
-
Compare the larval weight and leaf damage between the wild-type and mutant plants.
-
Mutants with impaired JA signaling (like jar1 and coi1) are expected to show increased susceptibility to the herbivore, resulting in heavier larvae and more extensive leaf damage.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The birth of a giant: evolutionary insights into the origin of auxin responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Mechanism of Jasmonate Receptor COI1-Mediated Delay of Flowering Time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine [frontiersin.org]
- 19. The role of JAR1 in Jasmonoyl-L: -isoleucine production during Arabidopsis wound response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 25. Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Biosynthesis of N-(3-Indolylacetyl)-L-isoleucine in Arabidopsis thaliana: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile), the key bioactive jasmonate in Arabidopsis thaliana. It details the enzymatic pathways, regulatory mechanisms, and experimental protocols for studying this vital signaling molecule.
Introduction
Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant defense against herbivores and pathogens, as well as in various developmental processes. The conjugation of jasmonic acid (JA) to the amino acid L-isoleucine, forming JA-Ile, is a crucial activation step, converting the prohormone into its most biologically active form.[1][2] This molecule is perceived by the co-receptor complex composed of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins, initiating a signaling cascade that leads to the expression of jasmonate-responsive genes.[3][4] Understanding the biosynthesis of JA-Ile is therefore fundamental to elucidating plant defense mechanisms and for the potential development of novel agrochemicals or therapeutics that modulate these pathways.
The Core Biosynthetic Pathway
The final and rate-limiting step in the biosynthesis of JA-Ile is the ATP-dependent conjugation of JA to L-isoleucine. This reaction is catalyzed by enzymes belonging to the GH3 family of acyl-adenylate-forming enzymes.[5][6]
Key Enzymes
In Arabidopsis thaliana, two primary enzymes have been identified to catalyze the formation of JA-Ile:
-
JASMONATE RESISTANT 1 (JAR1)/AtGH3.11: JAR1 is the principal enzyme responsible for JA-Ile biosynthesis.[5][7] It exhibits a high substrate specificity for L-isoleucine.[2][8]
-
AtGH3.10: This enzyme also functions as a JA-amido synthetase and contributes to the overall pool of JA-Ile, acting partially redundantly with JAR1.[1][9] Recombinant AtGH3.10 has been shown to conjugate JA to several amino acids, including isoleucine, alanine, leucine, methionine, and valine.[9]
The biosynthesis of JA itself begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps involving lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA).[2][10] OPDA is subsequently reduced and undergoes β-oxidation to yield (+)-7-iso-JA.[10]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of JAR1 highlight its strong preference for isoleucine over other amino acids.
| Enzyme | Substrate | Km (mM) | Reference(s) |
| JAR1 | Isoleucine | 0.03 | [2][8][11] |
| JAR1 | Leucine | 1.93 | [2] |
| JAR1 | Valine | 2.49 | [2] |
| JAR1 | Phenylalanine | ~2.4 (estimated) | [8][11] |
Note: The Km for Phenylalanine is estimated to be 80-fold higher than for Isoleucine.
JA-Ile Concentration in Plant Tissues
The concentration of JA-Ile is tightly regulated and increases significantly in response to various stimuli, such as wounding.
| Condition | Genotype | Tissue | JA-Ile Concentration (pmol/g FW) | Fold Change | Reference(s) |
| Unwounded | Wild-Type (Col-0) | Seedlings | 29.6 | - | [5][12] |
| Unwounded | jar1 alleles | Seedlings | ~4.2 | >7-fold lower than WT | [5][12] |
| Wounding (40 min) | Wild-Type | Leaves | 279 | ~60-fold increase | [8] |
| Wounding (2 h) | jar1-1 mutant | Leaves | 47 | - | [8] |
| NaCl Treatment (1 h) | Wild-Type | Roots | ~0.07 | ~7-fold increase | [13] |
| Herbivore Damage | Wild-Type (Young Plants) | Leaves | ~1500 | - | [14] |
| Herbivore Damage | Wild-Type (Old Plants) | Leaves | ~1200 | - | [14] |
FW: Fresh Weight
Signaling Pathway and Regulation
The bioactive JA-Ile moves into the nucleus where it acts as a molecular glue, promoting the interaction between the F-box protein COI1 and JAZ repressor proteins.[3][4] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[4] The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes involved in defense and development.[4][15]
Experimental Protocols
Protein Extraction from Arabidopsis thaliana for Enzyme Assays
This protocol is adapted for the extraction of soluble proteins, including JAR1 and AtGH3.10.
Materials:
-
Arabidopsis thaliana tissue (e.g., leaves, seedlings)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail.
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Harvest approximately 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 2-3 volumes of ice-cold Protein Extraction Buffer to the powder.
-
Vortex vigorously for 30 seconds and then incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
The protein extract is now ready for use in enzyme assays or can be stored at -80°C.[16][17][18]
In Vitro JAR1/AtGH3.10 Enzyme Activity Assay
This assay measures the formation of JA-amino acid conjugates.
Materials:
-
Purified recombinant JAR1 or AtGH3.10, or total protein extract
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT.
-
Jasmonic acid (JA) solution (e.g., 10 mM stock in ethanol)
-
L-isoleucine solution (e.g., 100 mM stock in water)
-
Reaction termination solution (e.g., 1 M HCl or organic solvent like ethyl acetate)
-
LC-MS/MS system for product quantification
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
25 µL of 2x Assay Buffer
-
5 µL of 10 mM JA (final concentration 1 mM)
-
5 µL of 100 mM L-isoleucine (final concentration 10 mM)
-
X µL of enzyme solution (e.g., 1-5 µg of purified protein)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 30-60 minutes.
-
Terminate the reaction by adding 5 µL of 1 M HCl.
-
Extract the JA-Ile conjugate by adding 100 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.
-
Transfer the upper organic phase to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.
-
Resuspend the dried residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Quantify the amount of JA-Ile produced by comparing it to a standard curve of synthetic JA-Ile.[8][19][20]
Quantification of JA-Ile by UPLC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of JA-Ile from plant tissues.
Materials:
-
Plant tissue extract (prepared as in 5.1, but often with a specific hormone extraction protocol involving an organic solvent like ethyl acetate or methanol)
-
Internal standard (e.g., D₂-JA-Ile)
-
UPLC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reverse-phase UPLC column
Procedure:
-
Extraction: Homogenize 50-100 mg of frozen plant tissue in a suitable extraction solvent (e.g., 1 mL of 80% methanol) containing an internal standard (e.g., 10 ng of D₂-JA-Ile).
-
Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and enrich for acidic hormones.
-
LC Separation:
-
Mobile Phase A: Water + 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compounds of interest.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for JA-Ile and the internal standard. For JA-Ile, a common transition is m/z 322.2 → 130.1.
-
Optimize MS parameters such as declustering potential (DP) and collision energy (CE) for maximum sensitivity.
-
-
Quantification: Calculate the concentration of JA-Ile in the sample based on the peak area ratio of the analyte to the internal standard and by referring to a calibration curve.[21][22][23]
Conclusion
The biosynthesis of JA-Ile in Arabidopsis thaliana, primarily catalyzed by JAR1 and AtGH3.10, represents a critical control point in the activation of jasmonate signaling. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers investigating this pathway. A thorough understanding of JA-Ile biosynthesis is essential for developing strategies to enhance plant defense and for exploring the broader implications of jasmonate signaling in plant biology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 5. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Jasmonic Acid–Amino Acid Conjugation Enzyme Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. AtGH3.10 is another jasmonic acid-amido synthetase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Fluorescence Anisotropy-Based Comprehensive Method for the In Vitro Screening of COI1–JAZs Agonists and Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonate response decay and defense metabolite accumulation contributes to age-regulated dynamics of plant insect resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Total protein Extraction from Arabidopsis thaliana [phytoab.com]
- 17. Extraction of Soluble Protein from Arabidopsis thaliana Leaves - Lifeasible [lifeasible.com]
- 18. Protein Preparation for Proteomic Analysis of the Unfolded Protein Response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arabidopsis GH3.10 conjugates jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IAA-Isoleucine in Plant Growth and Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indole-3-acetic acid (IAA), the primary native auxin in plants, governs a vast array of developmental processes. The precise regulation of its cellular concentration is paramount for normal plant growth. Conjugation of IAA to amino acids is a key mechanism for controlling auxin homeostasis. Among these conjugates, IAA-isoleucine (IAA-Ile) has emerged as a critical molecule in the auxin signaling pathway. This technical guide provides an in-depth examination of the function of IAA-isoleucine, detailing its synthesis, role as a molecular glue in the auxin co-receptor complex, and its subsequent impact on the degradation of Aux/IAA transcriptional repressors. We present quantitative data on related auxin conjugates, detailed experimental protocols for the study of IAA-Ile, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Central Role of Auxin Conjugation
Auxin action is intricately linked to its concentration within specific cells and tissues. Plants employ several mechanisms to maintain auxin homeostasis, including biosynthesis, transport, and metabolic inactivation. One of the principal pathways for auxin inactivation and storage is through the formation of amide-linked conjugates with amino acids. This process is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[1][2] While conjugation with certain amino acids, such as aspartate and glutamate, can mark IAA for degradation, conjugation with other amino acids can create a readily available pool of inactive auxin that can be hydrolyzed back to free IAA. The conjugation of IAA with isoleucine, however, plays a distinct and crucial role in activating the auxin signaling cascade.
The Synthesis of IAA-Isoleucine by GH3 Enzymes
The formation of IAA-Ile is an ATP-dependent reaction catalyzed by specific members of the GH3 family of acyl acid amido synthetases.[3] These enzymes exhibit substrate specificity for both the auxin and the amino acid. In Arabidopsis thaliana, several GH3 enzymes have been identified as IAA-amido synthetases.[1][2] The biochemical reaction proceeds in two steps: first, the adenylation of the carboxyl group of IAA to form an acyl-adenylate intermediate, followed by the nucleophilic attack of the amino group of isoleucine to form the amide bond.
Quantitative Data on GH3 Enzyme Kinetics
While specific kinetic parameters for the synthesis of IAA-isoleucine are not extensively tabulated in the literature, data for the conjugation of IAA with other amino acids by various GH3 enzymes provide a comparative context.
| Enzyme | Substrate (Auxin) | Substrate (Amino Acid) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Vitis vinifera GH3-1 | IAA | Aspartate | 22 | 0.15 | 6,800 | [4] |
| Oryza sativa GH3-8 | IAA | Aspartate | 15 | 2.5 | 167,000 | [3] |
| Arabidopsis thaliana GH3.5 | IAA | Aspartate | 14 | 0.04 | 2,900 | [2] |
| Arabidopsis thaliana GH3.17 | IAA | - | 19 | - | 1,400 | [1] |
| Arabidopsis thaliana GH3.2 | IAA | - | 42 | - | 400 | [1] |
| Arabidopsis thaliana GH3.1 | IAA | - | 130 | - | 200 | [1] |
Note: The table summarizes available kinetic data for IAA conjugation. Specific kinetic data for IAA-isoleucine would be valuable for a more precise understanding of its synthesis rate.
IAA-Isoleucine as a Molecular Glue in Auxin Perception
The canonical auxin signaling pathway involves three main components: the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5] In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.
The perception of auxin occurs when IAA, or in this specific context, IAA-isoleucine, binds to the TIR1/AFB proteins. This binding event is not a simple ligand-receptor interaction but rather the formation of a co-receptor complex. IAA-isoleucine acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif (Domain II) of the Aux/IAA proteins.[6][7] This stabilized ternary complex (TIR1/AFB–IAA-Ile–Aux/IAA) is crucial for the subsequent steps in the signaling cascade. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, which contributes to the complexity and specificity of auxin responses.[6]
Quantitative Data on Auxin Co-Receptor Binding
| TIR1/AFB | Aux/IAA | Ligand | KD (nM) | Reference |
| TIR1 | IAA7 | IAA | ~20 | [6] |
| TIR1 | IAA14 | IAA | ~10 | [6] |
| TIR1 | IAA17 | IAA | ~30 | [6] |
| TIR1 | IAA1 | IAA | 17-45 | [6] |
| TIR1 | IAA3 | IAA | 17-45 | [6] |
| TIR1 | IAA28 | IAA | ~75 | [6] |
| TIR1 | IAA12 | IAA | ~270 | [6] |
| AFB5 | IAA7 | Picloram | High Affinity | [6] |
Note: This table highlights the range of binding affinities for IAA. Determining the specific KD of IAA-isoleucine for various co-receptor complexes would be a significant advancement in the field.
Degradation of Aux/IAA Repressors and Gene Activation
The formation of the stable TIR1/AFB–IAA-Ile–Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[8][9][10] Polyubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome.[8][10] The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and regulate their expression.[5] This leads to the wide range of physiological and developmental responses associated with auxin.
Caption: The IAA-Isoleucine signaling pathway.
Role of IAA-Isoleucine in Plant Growth, Development, and Stress Responses
The IAA-isoleucine-mediated signaling pathway is integral to numerous aspects of plant life.
-
Root Development: Auxin is a key regulator of root architecture, including primary root elongation and lateral root formation. The precise control of auxin signaling, mediated by IAA-Ile, is essential for these processes.[11][12][13][14]
-
Apical Dominance and Shoot Branching: The suppression of axillary bud growth by the apical bud is a classic auxin-mediated response that relies on the degradation of Aux/IAA proteins in the axillary buds.
-
Tropic Responses: Phototropism and gravitropism are directional growth responses guided by differential auxin distribution, which in turn modulates gene expression through the IAA-Ile signaling pathway.
-
Stress Responses: Emerging evidence suggests a role for auxin signaling and IAA conjugates in mediating plant responses to both biotic and abiotic stresses.[15][16][17][18][19][20] For instance, isoleucine application has been shown to enhance plant resistance to certain pathogens via the jasmonate signaling pathway, which can crosstalk with auxin signaling.[15]
Dose-Response Effects on Root Growth
The effect of auxins on root elongation is typically dose-dependent, with low concentrations often promoting growth and high concentrations being inhibitory.
| Auxin | Concentration | Effect on Primary Root Elongation | Reference |
| IAA | Low (e.g., 10-10 M) | Promotion | [12] |
| IAA | High (e.g., >10-7 M) | Inhibition | [11][12][21] |
| IBA | Variable | Promotion/Inhibition depending on concentration | [11] |
Note: Generating a specific dose-response curve for IAA-isoleucine on root elongation would clarify its physiological potency compared to free IAA and other conjugates.
Experimental Protocols
Quantification of IAA-Isoleucine by LC-MS/MS
This protocol outlines a method for the extraction, purification, and quantification of IAA-isoleucine from plant tissues.[22][23][24]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% acetone (B3395972) with internal standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with cold extraction solvent containing a known amount of isotopically labeled internal standard (e.g., [13C6]-IAA-Isoleucine).
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Partially purify the supernatant using an SPE cartridge to remove interfering compounds.
-
Elute the auxin conjugates from the SPE cartridge.
-
Analyze the eluate using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify IAA-isoleucine based on its parent and fragment ion masses.
Caption: Workflow for IAA-Isoleucine quantification.
Cycloheximide Chase Assay for Aux/IAA Protein Half-life
This assay is used to determine the in vivo stability of Aux/IAA proteins in the presence or absence of IAA-isoleucine.[25][26][27][28]
Materials:
-
Transgenic plant lines expressing a tagged Aux/IAA protein (e.g., Aux/IAA-LUC or Aux/IAA-GFP).
-
Cycloheximide (CHX) solution.
-
Treatment solution (with or without IAA-isoleucine).
-
Protein extraction buffer.
-
Apparatus for protein detection (e.g., luminometer or fluorescence microscope).
Procedure:
-
Grow transgenic seedlings under controlled conditions.
-
Treat the seedlings with CHX to inhibit new protein synthesis.
-
Simultaneously, treat one set of seedlings with a solution containing IAA-isoleucine and a control set with a mock solution.
-
Collect tissue samples at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).
-
Extract total protein from the samples.
-
Quantify the amount of the tagged Aux/IAA protein remaining at each time point using the appropriate detection method.
-
Plot the protein abundance against time and calculate the half-life.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of Aux/IAA proteins in a test tube to confirm that it is dependent on the SCFTIR1/AFB complex and IAA-isoleucine.[29][30]
Materials:
-
Purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, SCFTIR1/AFB complex, and a tagged Aux/IAA protein.
-
Ubiquitin.
-
ATP.
-
IAA-isoleucine.
-
Reaction buffer.
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Combine the purified E1, E2, SCFTIR1/AFB, tagged Aux/IAA, and ubiquitin in a reaction buffer.
-
Initiate the reaction by adding ATP.
-
Perform parallel reactions with and without IAA-isoleucine.
-
Incubate the reactions at an optimal temperature for a set period.
-
Stop the reactions and analyze the products by SDS-PAGE and western blotting using an antibody against the tag on the Aux/IAA protein or against ubiquitin.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated Aux/IAA in the presence of IAA-isoleucine indicates successful ubiquitination.
Caption: In vitro ubiquitination assay workflow.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to investigate the IAA-isoleucine-dependent interaction between TIR1/AFB and Aux/IAA proteins.[6][31][32][33][34][35]
Materials:
-
Yeast strains.
-
Y2H vectors (bait and prey).
-
Constructs for TIR1/AFB (bait) and Aux/IAA (prey).
-
Yeast transformation reagents.
-
Selective media with and without a reporter gene substrate (e.g., X-gal) and varying concentrations of IAA-isoleucine.
Procedure:
-
Clone the coding sequence of a TIR1/AFB protein into the bait vector and an Aux/IAA protein into the prey vector.
-
Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Select for transformed yeast on appropriate selective media.
-
Plate the co-transformed yeast on selective media containing a reporter substrate and a range of IAA-isoleucine concentrations.
-
The interaction between the bait and prey proteins, facilitated by IAA-isoleucine, will activate the reporter gene, leading to a color change or growth on highly selective media.
Conclusion and Future Directions
IAA-isoleucine is a key signaling molecule in the perception of auxin and the subsequent regulation of gene expression. Its synthesis by GH3 enzymes and its role as a molecular glue in the TIR1/AFB-Aux/IAA co-receptor complex are central to auxin-mediated growth and development. While the qualitative framework of this pathway is well-established, there remains a need for more quantitative data, particularly concerning the specific binding affinities and enzymatic kinetics related to IAA-isoleucine. The experimental protocols detailed in this guide provide a roadmap for researchers to further investigate the nuanced roles of IAA-isoleucine and other auxin conjugates. A deeper understanding of these processes holds significant potential for the development of novel plant growth regulators and herbicides, as well as for the engineering of crops with enhanced growth characteristics and stress resilience. Future research should focus on elucidating the specificities of different GH3 enzymes for isoleucine, quantifying the binding affinities of IAA-isoleucine to the full complement of TIR1/AFB-Aux/IAA co-receptor pairs, and exploring the role of IAA-isoleucine in a broader range of plant species and developmental contexts.
References
- 1. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - The Ubiquitin-Mediated Proteolysis of Aux/IAA Proteins Regulates Auxin Response - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 17. Plant stress tolerance requires auxin-sensitive Aux/IAA transcriptional repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IAA Plays an Important Role in Alkaline Stress Tolerance by Modulating Root Development and ROS Detoxifying Systems in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diversity of Stability, Localization, Interaction and Control of Downstream Gene Activity in the Maize Aux/IAA Protein Family | PLOS One [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. 2024.sci-hub.se [2024.sci-hub.se]
- 31. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 32. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
N-(3-Indolylacetyl)-L-isoleucine: An In-depth Technical Guide on its Role as an Inactive Storage Form of Auxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. The precise regulation of its cellular concentration is paramount for normal plant growth and response to environmental stimuli. A key mechanism for maintaining auxin homeostasis is the conjugation of IAA to amino acids, forming inactive storage forms. Among these, N-(3-Indolylacetyl)-L-isoleucine (IAA-Ile) represents a significant, yet complex, component of the auxin metabolic landscape. This technical guide provides a comprehensive overview of the synthesis, hydrolysis, and physiological significance of IAA-Ile. It details the enzymatic players involved, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the core pathways governing its metabolism. This document serves as a critical resource for researchers in plant biology, agriculture, and for professionals in drug development exploring the modulation of auxin signaling for crop improvement and other applications.
Introduction
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development, influencing processes from cell elongation and division to organogenesis and tropic responses.[1][2] The cellular pool of active IAA is tightly controlled through a complex network of biosynthesis, transport, degradation, and conjugation.[3][4] The formation of IAA-amino acid conjugates is a crucial mechanism for temporarily inactivating and storing excess IAA, thereby maintaining auxin homeostasis.[5][6] These conjugates can be hydrolyzed back to free, active IAA when required by the plant.
This compound (IAA-Ile) is one such amide-linked conjugate. While conjugates like IAA-Alanine and IAA-Leucine are generally considered reversible storage forms, and IAA-Aspartate and IAA-Glutamate are often targeted for degradation, the specific role of IAA-Ile is an area of ongoing investigation.[7][8] This guide delves into the biochemical and physiological aspects of IAA-Ile, providing a technical foundation for its study and potential manipulation.
The Metabolism of IAA-Isoleucine
The cellular concentration of IAA-Ile is dynamically regulated by the activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases for its synthesis and the ILR1-like (ILL) family of amidohydrolases for its hydrolysis.
Synthesis of IAA-Isoleucine: The GH3 Enzyme Family
The conjugation of IAA to amino acids is catalyzed by the GH3 family of enzymes.[9][10] In Arabidopsis thaliana, this family is divided into three groups based on substrate specificity.[11][12] Group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids, including isoleucine.[9][11] These enzymes are encoded by early auxin-responsive genes, meaning their expression is rapidly induced by high levels of free IAA, forming a negative feedback loop to control auxin levels.[9]
The synthesis is a two-step process: first, the GH3 enzyme adenylates IAA using ATP, forming an IAA-AMP intermediate. Subsequently, the activated IAA is transferred to the amino group of an amino acid, such as isoleucine, to form the amide-linked conjugate.[5]
Hydrolysis of IAA-Isoleucine: The ILR1/ILL Hydrolase Family
The release of free IAA from its amino acid conjugates is mediated by a family of amidohydrolases, with ILR1 (IAA-LEUCINE RESISTANT 1) being a key member.[13] These enzymes exhibit substrate specificity, cleaving the amide bond to release IAA and the corresponding amino acid.[13] While some members of this family, like ILR1, preferentially hydrolyze conjugates of IAA with leucine (B10760876) and phenylalanine, others, such as IAR3, have a broader substrate range.[13] Notably, some studies indicate that certain hydrolases, including ILR1 and IAR3, have no or very low activity towards IAA-Ile, suggesting a more stable or specialized role for this particular conjugate.[13]
Quantitative Data
Precise quantitative data on the kinetics of IAA-Ile synthesis and hydrolysis, as well as its endogenous levels, are crucial for understanding its physiological role. The following tables summarize the available data. Note: Specific kinetic parameters for IAA-Isoleucine are not widely reported in the literature, reflecting a need for further research in this area.
Table 1: Kinetic Parameters of GH3 Enzymes for IAA Conjugation
| Enzyme | Organism | Substrate (Amino Acid) | Km (µM) for IAA | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AtGH3.5 | Arabidopsis thaliana | Aspartate | 22 | 0.28 | 12,700 | [10] |
| AtGH3.2 | Arabidopsis thaliana | Aspartate | 19 | 0.09 | 4,700 | [10] |
| AtGH3.1 | Arabidopsis thaliana | Asparagine | 10 | 0.02 | 2,000 | [10] |
| AtGH3.17 | Arabidopsis thaliana | Glutamate | 8 | 0.04 | 5,000 | [10] |
| AtGH3.15 | Arabidopsis thaliana | Glutamine | >1000 | - | - | [5] |
| VvGH3.1 | Vitis vinifera | Aspartate | 9.89 | - | - | [14] |
| OsGH3-8 | Oryza sativa | Aspartate | Data not available | Data not available | Data not available | |
| Note: | Kinetic data for isoleucine as a substrate for these enzymes is currently not well-documented in published literature. |
Table 2: Substrate Specificity of ILR1/ILL Family Hydrolases
| Enzyme | Organism | Preferred Substrates | Substrates with Lower Efficiency | Inactive Substrates | Reference |
| AtILR1 | Arabidopsis thaliana | IAA-Phe, IAA-Leu, IAA-Tyr | IAA-Ala, IAA-Gly, IAA-Met, IAA-Glu | IAA-Ile , IAA-1-O-beta-D-glucose, IAA-myo-inositol | [13] |
| AtIAR3 (ILL4) | Arabidopsis thaliana | IAA-Ala, IAA-Asn, IAA-Cys, IAA-Glu, IAA-Met, IAA-Ser, IAA-Gly | IAA-Phe, IAA-Leu, IAA-Val | IAA-Ile | [13] |
| TaIAR3 | Triticum aestivum | IBA-Ala, IBA-Gly, IPA-Ala | IAA-Glc, IAA-myoinositol | Most IAA-amino acid conjugates | [1] |
Table 3: Endogenous Levels of IAA and its Conjugates in Arabidopsis thaliana
| Tissue | Compound | Concentration (pg/mg fresh weight) | Reference |
| Expanding Leaves | IAA | ~20-40 | [12] |
| IA-Asp | ~15-25 | [12] | |
| IA-Glu | ~2-5 | [12] | |
| IA-Ala | ~0.5-1.5 | [12] | |
| IA-Leu | ~0.2-0.8 | [12] | |
| Roots | IAA | ~30-70 | [12] |
| IA-Asp | ~20-40 | [12] | |
| IA-Glu | ~3-8 | [12] | |
| IA-Ala | ~0.1-0.5 | [12] | |
| IA-Leu | ~1-3 | [12] | |
| Note: | Specific quantitative data for endogenous IAA-Isoleucine levels are not consistently reported across different studies and can vary significantly with developmental stage and environmental conditions. |
Experimental Protocols
The study of IAA-Ile requires precise and sensitive methodologies. Below are detailed protocols for key experiments.
Quantification of IAA-Isoleucine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of IAA and its amino acid conjugates from plant tissues.
1. Sample Preparation and Extraction: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol (B129727) or 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)). d. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Ile) to each sample for accurate quantification. e. Shake the mixture at 4°C for at least 1 hour. f. Centrifuge at 13,000 x g for 10 minutes at 4°C. g. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the auxins with 1 mL of 80% methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas or in a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid). b. Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system. c. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A suitable gradient from low to high organic phase to separate IAA and its conjugates (e.g., 5% B to 95% B over 15 minutes). v. Flow Rate: 0.2-0.4 mL/min. d. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray ionization (ESI) in positive mode. ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for IAA-Ile and its internal standard (e.g., for IAA-Ile: m/z 289.1 → 130.1). e. Quantification: Calculate the concentration of endogenous IAA-Ile by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[12]
In Vitro GH3 Enzyme Activity Assay
This assay measures the ability of a purified GH3 enzyme to synthesize IAA-amino acid conjugates.
1. Reagents: a. Purified GH3 enzyme. b. Reaction Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT. c. Substrates: IAA and L-isoleucine.
2. Assay Procedure: a. Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, a specific concentration of IAA (e.g., 100 µM), and L-isoleucine (e.g., 1 mM). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding the purified GH3 enzyme. d. Incubate the reaction for a specific time period (e.g., 30 minutes). e. Stop the reaction by adding an equal volume of acidified methanol (e.g., methanol with 1% acetic acid) to precipitate the protein. f. Centrifuge to pellet the precipitated protein.
3. Product Analysis: a. Analyze the supernatant for the formation of IAA-Ile using LC-MS/MS as described in section 4.1. b. Quantify the amount of IAA-Ile produced to determine the enzyme activity.
Arabidopsis Root Elongation Assay
This bioassay assesses the biological activity of IAA conjugates by observing their effect on root growth.
1. Plant Material and Growth Conditions: a. Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds. b. Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar. c. Stratify the seeds at 4°C for 2-3 days in the dark. d. Germinate and grow the seedlings vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
2. Treatment: a. After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates supplemented with a range of concentrations of IAA, IAA-Ile, or other IAA conjugates. A solvent control plate should also be included. b. Grow the seedlings for an additional 3-5 days.
3. Data Analysis: a. Measure the length of the primary root for at least 10-15 seedlings per treatment. b. Calculate the average root length and standard deviation for each treatment. c. Compare the root length of seedlings grown on conjugate-supplemented media to those grown on control and free IAA media to determine the relative biological activity and potential for hydrolysis of the conjugate in vivo.
Visualizing the Core Concepts
Signaling Pathway
The metabolic pathway of IAA-Ile is a key component of auxin homeostasis. The following diagram illustrates the synthesis and hydrolysis of IAA-amino acid conjugates and their integration into the broader auxin signaling network.
Caption: Metabolic pathway of IAA-Isoleucine in auxin homeostasis.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the role of IAA-Ile in a specific physiological process.
References
- 1. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20) [sigmaaldrich.com]
- 8. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Fate of Jasmonoyl-L-Isoleucine (JA-Ile) in Planta
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the metabolic pathways that govern the homeostasis of Jasmonoyl-L-Isoleucine (JA-Ile), the key bioactive form of the jasmonate hormone in plants. Understanding the synthesis, catabolism, and deactivation of JA-Ile is critical for comprehending the regulation of plant growth, development, and immune responses. While the user's query specified N-(3-Indolylacetyl)-L-isoleucine (an auxin-isoleucine conjugate, IAA-Ile), the context of signaling pathways and extensive metabolic fate strongly points to the more extensively studied jasmonate conjugate, JA-Ile. IAA-Ile metabolism is primarily centered on its synthesis by GH3 enzymes and hydrolysis by amidohydrolases to maintain auxin homeostasis.[1][2] This document will focus on the metabolic fate of JA-Ile.
The intracellular concentration of JA-Ile plays a pivotal role in controlling the intensity and duration of jasmonate-regulated responses.[3][4][5] Plants employ sophisticated and tightly regulated metabolic pathways to control the levels of this potent signaling molecule, primarily through oxidative catabolism and hydrolytic deconjugation.
Key Metabolic Pathways for JA-Ile Deactivation
The deactivation of JA-Ile is crucial for attenuating the hormonal signal after a stress response has been initiated, preventing fitness costs associated with constitutive defense activation. Two primary pathways are responsible for the turnover of JA-Ile in plants like Arabidopsis thaliana.
The ω-Oxidation Pathway
This is recognized as the major route for JA-Ile catabolism.[4][5] This pathway involves a two-step oxidation of the pentenyl side chain of the jasmonate moiety, catalyzed by members of the CYP94 family of cytochrome P450 monooxygenases.[3][4]
-
Hydroxylation: The first step is the hydroxylation of JA-Ile at the C-12 position to form 12-hydroxy-JA-Ile (12-OH-JA-Ile). This reaction is primarily catalyzed by the enzyme CYP94B3, which functions as a JA-Ile 12-hydroxylase.[3][6][7] While 12-OH-JA-Ile was initially considered an inactive metabolite, recent evidence suggests it retains some bioactivity and can signal through the canonical jasmonate pathway, potentially modulating the response.[8]
-
Carboxylation: The 12-OH-JA-Ile is then further oxidized to 12-carboxy-JA-Ile (12-COOH-JA-Ile). This second oxidation step is catalyzed mainly by the enzyme CYP94C1.[3] This dicarboxylated form is considered inactive as it cannot promote the interaction between the co-receptor COI1 and JAZ repressor proteins.
The Amidohydrolase Pathway (Deconjugation)
A second route for JA-Ile deactivation is through hydrolysis of the amide bond that links jasmonic acid to isoleucine. This cleavage is performed by amidohydrolases, specifically IAR3 and ILL6 in Arabidopsis.[1][9][10]
-
This process releases free jasmonic acid (JA) and isoleucine.
-
These same enzymes can also act on 12-OH-JA-Ile, converting it to 12-OH-JA and isoleucine.[1][9][10]
This pathway effectively terminates the signal by removing the isoleucine moiety, which is essential for the hormone's bioactivity and recognition by the COI1 co-receptor.[5]
Quantitative Dynamics of JA-Ile Metabolism
Upon stimuli such as mechanical wounding or herbivore attack, the levels of JA-Ile and its metabolites change dynamically.[3] JA-Ile accumulation is typically rapid and transient, peaking within minutes to a few hours, followed by a swift decline as the catabolic pathways are activated.[11] This transient nature is critical for a precisely controlled defense response.
Table 1: Representative Temporal Dynamics of JA-Ile and its Metabolites Following Wounding in Arabidopsis Leaves. (This table summarizes typical relative changes described in the literature.[6][11])
| Time Post-Wounding | Relative Level of JA-Ile | Relative Level of 12-OH-JA-Ile | Relative Level of 12-COOH-JA-Ile |
| 0 min (Control) | Basal | Basal | Basal |
| 30 min | Peak Accumulation (High) | Increasing | Low |
| 60 min | Decreasing (Moderate) | Peak Accumulation (High) | Increasing |
| 120 min | Near Basal (Low) | Decreasing (Moderate) | High |
| 240 min | Basal | Low | Moderate-High |
Experimental Protocols for Analyzing JA-Ile Metabolism
The elucidation of JA-Ile metabolic pathways relies on a combination of genetic, biochemical, and analytical chemistry techniques.
Plant Growth and Stress Treatment
-
Plant Material: Arabidopsis thaliana (wild-type and relevant mutants, e.g., cyp94b3, cyp94c1, iar3) are commonly used. Plants are typically grown under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 22°C).
-
Stress Application: For studying defense responses, mechanical wounding is a common and reproducible method. This can be performed by crushing leaves with forceps or using a pattern wheel. A time-course experiment is established where tissue is harvested at various points post-wounding.
Extraction of Jasmonates
-
Harvesting: Harvested plant tissue (e.g., leaves) is immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: The frozen tissue is ground to a fine powder.
-
Extraction: The powder is extracted with a solvent, typically 70-80% methanol (B129727) or acetone (B3395972) containing antioxidant agents (e.g., propyl gallate) and internal standards. Deuterium-labeled standards (e.g., d2-JA, d6-JA-Ile) are crucial for accurate quantification.
-
Purification: The crude extract is often purified and concentrated using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds like chlorophyll.
Quantification by Mass Spectrometry
-
LC-MS/MS Analysis: The purified extracts are analyzed using reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Separation: The different jasmonate compounds are separated on a C18 column based on their polarity.
-
Detection and Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for JA-Ile, 12-OH-JA-Ile, 12-COOH-JA-Ile, and other related compounds are monitored for highly sensitive and specific quantification relative to the internal standards.
Recombinant Enzyme Assays
-
Gene Expression: The candidate gene (e.g., CYP94B3) is cloned into an expression vector and expressed in a heterologous system, such as Pichia pastoris (yeast) or insect cells, which are capable of producing functional P450 enzymes.[6]
-
Enzyme Preparation: Microsomal fractions containing the recombinant enzyme are prepared from the expression host.
-
In Vitro Reaction: The microsomal fraction is incubated with the substrate (JA-Ile) and necessary cofactors (e.g., NADPH).
-
Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to confirm the conversion of JA-Ile to 12-OH-JA-Ile, thereby verifying the enzyme's function.[3]
Visualizations of Pathways and Workflows
Diagrams of Metabolic and Experimental Processes
Conclusion and Future Perspectives
The metabolic fate of JA-Ile is a tightly controlled process central to the regulation of jasmonate signaling in plants. The primary deactivation mechanisms, ω-oxidation by CYP94 enzymes and deconjugation by amidohydrolases, ensure that the potent JA-Ile signal is transient and localized, allowing for a rapid but controlled response to environmental stresses.[12][13]
Future research will likely focus on several key areas:
-
Functional Characterization: Fully characterizing all members of the CYP94 and amidohydrolase families will reveal potential redundancies, tissue-specific roles, and new metabolic pathways.[3][5]
-
Regulatory Networks: Understanding how the expression and activity of these metabolic enzymes are regulated at the transcriptional and post-translational levels is crucial.
-
Hormonal Crosstalk: Investigating how other hormone pathways (e.g., auxin, salicylic (B10762653) acid) influence JA-Ile metabolism will provide a more integrated view of plant signaling networks.
-
Translational Applications: Manipulating JA-Ile metabolic genes could offer new strategies for developing crops with enhanced resistance to pests and pathogens without compromising growth and yield.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine [frontiersin.org]
- 4. Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Arabidopsis CYP94B3 encodes jasmonyl-L-isoleucine 12-hydroxylase, a key enzyme in the oxidative catabolism of jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omega hydroxylated JA-Ile is an endogenous bioactive jasmonate that signals through the canonical jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Stress- and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signalling and biotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Regulator: A Technical Guide to the Natural Occurrence of N-(3-Indolylacetyl)-L-isoleucine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Indolylacetyl)-L-isoleucine (JA-Ile), a conjugate of jasmonic acid (JA) and the amino acid isoleucine, stands as a pivotal signaling molecule in the plant kingdom. Its role extends from orchestrating developmental processes to mounting robust defense responses against a myriad of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the natural occurrence of JA-Ile across diverse plant species, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its core signaling pathway. This document is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the capabilities of this potent phytohormone.
Introduction
The jasmonate family of phytohormones, derived from lipid metabolism, are integral to plant survival and adaptation. Among them, this compound has emerged as the most biologically active form, acting as the primary ligand for the F-box protein CORONATINE INSENSITIVE1 (COI1), the receptor at the heart of jasmonate signaling. The binding of JA-Ile to COI1 triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating the expression of a vast array of genes involved in defense and development. Understanding the distribution and regulation of JA-Ile levels in different plant species is crucial for elucidating its precise physiological roles and for potential applications in agriculture and medicine.
Quantitative Occurrence of JA-Ile in Plant Species
The concentration of JA-Ile in plant tissues is typically low under normal growth conditions but can increase dramatically in response to various stimuli, such as wounding, herbivore attack, and pathogen infection, as well as abiotic stresses like drought and salinity. The following tables summarize the quantitative levels of JA-Ile reported in various plant species under different conditions. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, analytical methods, and the specific plant tissues analyzed.
Table 1: Endogenous Levels of JA-Ile in Different Plant Species under Control and Stress Conditions
| Plant Species | Plant Type | Tissue | Condition | JA-Ile Concentration | Reference |
| Arabidopsis thaliana | Dicot | Rosette Leaves | Control (unwounded) | < 1 pmol/g FW | [1] |
| Arabidopsis thaliana | Dicot | Rosette Leaves | Wounded (60 s) | ~150 pmol/g FW | [1] |
| Arabidopsis thaliana | Dicot | Roots | Control | Below Limit of Detection | [2] |
| Arabidopsis thaliana | Dicot | Roots | NaCl Treatment (1h) | ~7-fold increase | [2] |
| Oryza sativa (Rice) | Monocot | Leaves | Control | Very low | [3] |
| Oryza sativa (Rice) | Monocot | Leaves | Salt Stress (72h) | ~1.4 nmol/g FW | [3] |
| Nicotiana attenuata | Dicot | Leaves | Control | ~2 ng/g FW | [4] |
| Nicotiana attenuata | Dicot | Leaves | Herbivory (W+OS, 1h) | ~20 ng/g FW | [4] |
FW: Fresh Weight; W+OS: Wounding and application of Oral Secretions.
Table 2: Comparison of JA-Ile Levels in Monocots and Dicots (Representative Species)
| Plant Type | Species | Tissue | Stress Condition | Typical JA-Ile Response |
| Monocot | Oryza sativa (Rice) | Leaves | Salt Stress | Significant accumulation |
| Monocot | Zea mays (Maize) | Roots | Drought Stress | Increase in JA content reported |
| Dicot | Arabidopsis thaliana | Leaves | Wounding | Rapid and strong induction |
| Dicot | Solanum lycopersicum (Tomato) | Leaves | Herbivory | Accumulation of JA and its conjugates |
| Dicot | Nicotiana attenuata | Leaves | Herbivory | Pronounced increase |
Experimental Protocols
Accurate quantification of JA-Ile is critical for studying its physiological roles. The following section details a standard workflow for the extraction, purification, and analysis of JA-Ile from plant tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.
Extraction and Purification of JA-Ile
This protocol is adapted from established methods for jasmonate analysis.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Extraction solvent: 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic acid
-
Internal standards (e.g., [²H₂]JA-Ile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol)
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the frozen powder to a pre-weighed tube.
-
Add a known volume of cold extraction solvent and the internal standard.
-
Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with 1% acetic acid) to remove polar impurities.
-
Elute the jasmonates with a stronger solvent (e.g., 80% methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of reconstitution solvent.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to a UPLC vial for analysis.
-
UPLC-MS/MS Analysis of JA-Ile
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. A representative gradient is as follows:
-
0-1 min: 30% B
-
1-9 min: 30% to 95% B
-
9-11 min: 95% B
-
11-12 min: 95% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of acidic molecules like JA-Ile.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for JA-Ile and its internal standard are monitored.
-
JA-Ile: m/z 322.2 → 130.1
-
[²H₂]JA-Ile: m/z 324.2 → 130.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.
Visualization of Signaling Pathways and Workflows
The Core JA-Ile Signaling Pathway
The perception of JA-Ile and the subsequent activation of downstream responses are mediated by a well-characterized signaling cascade.
Caption: Core components of the JA-Ile signaling pathway.
Experimental Workflow for JA-Ile Quantification
A streamlined workflow is essential for reliable and reproducible quantification of JA-Ile.
Caption: A typical workflow for JA-Ile extraction and analysis.
Conclusion
This compound is a master regulator of plant defense and development, with its endogenous levels being tightly controlled and highly responsive to environmental cues. The methodologies outlined in this guide provide a robust framework for the accurate quantification of JA-Ile, enabling researchers to further unravel its complex roles in plant biology. The continued investigation into the natural occurrence and function of JA-Ile across the plant kingdom holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds with potential therapeutic applications. The provided data, protocols, and pathway visualizations serve as a foundational resource for advancing our understanding of this critical phytohormone.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Indolylacetyl)-L-isoleucine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(3-Indolylacetyl)-L-isoleucine, an amide conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-isoleucine. This document details its chemical structure, physicochemical properties, synthesis, and potential biological activities, with a focus on its relationship to plant hormone signaling pathways.
Chemical Structure and Identification
This compound, also known as IAA-L-Ile, is a molecule formed through an amide linkage between the carboxyl group of indole-3-acetic acid and the amino group of L-isoleucine.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Citation |
| IUPAC Name | (2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid | [1] |
| Synonyms | Indole-3-acetyl-L-isoleucine, IAA-L-Ile | [1][2] |
| CAS Number | 57105-45-0 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 288.34 g/mol | [1] |
| Chemical Structure | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value | Citation |
| Physical State | Solid | |
| Melting Point | 182-183 °C | |
| Optical Activity | [α]20/D +6° (c = 3 in methanol) | |
| Solubility | Soluble in polar organic solvents. | [4] |
| XLogP3 | 2.5 | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through standard peptide coupling methods. A general and efficient protocol involves the use of a water-soluble carbodiimide (B86325) as a coupling agent.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of IAA-amino acid conjugates.[5]
Materials:
-
Indole-3-acetic acid (IAA)
-
L-isoleucine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl or WSCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium hydroxide (B78521) (NaOH) solution (2 N)
-
Hydrochloric acid (HCl) solution (2 N)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Coupling of Indole-3-acetic acid and L-isoleucine methyl ester
-
To a solution of Indole-3-acetic acid (1.0 eq) in anhydrous DCM, add L-isoleucine methyl ester hydrochloride (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the purified this compound methyl ester (1.0 eq) in methanol.
-
Add 2 N NaOH solution (2.2 eq) at room temperature and stir the mixture. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 90 minutes), extract the mixture with diethyl ether to remove any unreacted starting material.[5]
-
Acidify the aqueous layer with 2 N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the final product, this compound.
Purification and Characterization
The final product should be characterized to confirm its identity and purity using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide, carboxylic acid, indole (B1671886) N-H).
Biological Context and Potential Activity
This compound is an analog of both the plant hormone auxin (IAA) and the jasmonate signaling molecule, jasmonoyl-isoleucine (JA-Ile). This dual structural similarity suggests potential roles in modulating plant growth and defense responses.
Role as an Auxin Conjugate
Auxin homeostasis in plants is tightly regulated through biosynthesis, transport, degradation, and conjugation. The formation of amide-linked conjugates with amino acids is a key mechanism for storing and inactivating IAA.[7] While some IAA conjugates can be hydrolyzed to release free, active IAA, others are targeted for degradation. The biological activity of this compound as a slow-release source of auxin or as a molecule with its own intrinsic activity warrants further investigation.
Potential Role in Jasmonate Signaling
The jasmonate signaling pathway is crucial for plant defense against herbivores and pathogens. The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile), which acts as a molecular glue to promote the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors that activate defense gene expression.
Given the structural similarity between this compound and JA-Ile, it is plausible that the former could act as either an agonist or an antagonist of the COI1-JAZ co-receptor.
Experimental Protocol: In Vitro COI1-JAZ Interaction Assay
To investigate the potential of this compound to modulate the jasmonate signaling pathway, an in vitro pull-down assay can be performed to assess its effect on the interaction between COI1 and a JAZ protein.
Materials:
-
Recombinant, purified COI1 protein (e.g., GST-tagged)
-
Recombinant, purified JAZ protein (e.g., His-tagged)
-
This compound
-
Jasmonoyl-isoleucine (JA-Ile) as a positive control
-
Glutathione Sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)
-
Wash buffer (same as pull-down buffer)
-
Elution buffer (e.g., pull-down buffer with 20 mM reduced glutathione)
-
SDS-PAGE gels and reagents
-
Anti-His tag antibody for Western blotting
Procedure:
-
Incubate GST-COI1 with Glutathione Sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-COI1.
-
In separate tubes, pre-incubate the immobilized GST-COI1 with:
-
Vehicle control (e.g., DMSO or ethanol)
-
This compound (at various concentrations)
-
JA-Ile (as a positive control)
-
-
Add His-JAZ protein to each tube and incubate to allow for potential interaction.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the presence of JAZ protein.
Expected Outcomes:
-
Agonistic activity: An increase in the amount of JAZ protein pulled down in the presence of this compound, similar to the JA-Ile positive control.
-
Antagonistic activity: A decrease in the amount of JAZ protein pulled down when co-incubated with JA-Ile and this compound, compared to JA-Ile alone.
-
No effect: The amount of pulled-down JAZ protein is similar to the vehicle control.
Conclusion
This compound is a readily synthesizable molecule with the potential to interact with key plant hormone signaling pathways. Its structural similarity to both auxins and jasmonates makes it an interesting candidate for studies on hormone crosstalk and for the development of novel plant growth regulators or defense modulators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the chemical and biological properties of this compound.
References
- 1. This compound | C16H20N2O3 | CID 644226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Indole-3-acetyl-L-isoleucine | 57105-45-0 | FI30393 [biosynth.com]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of N-(3-Indolylacetyl)-L-isoleucine from Root Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Indolylacetyl)-L-isoleucine (IAA-Ile) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids, catalyzed by Gretchen Hagen 3 (GH3) enzymes, is a key mechanism for regulating auxin homeostasis, with significant implications for plant growth, development, and stress responses.[1][2][3] Accurate quantification of IAA-Ile in plant tissues, particularly in roots where auxin plays a pivotal role in development, is crucial for understanding these fundamental biological processes. This document provides a detailed protocol for the extraction, purification, and quantification of IAA-Ile from root samples, primarily utilizing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data related to the analysis of IAA and its amino acid conjugates from plant tissues. These values are provided as a reference for expected performance.
Table 1: LC-MS/MS Detection and Quantification Limits for IAA and its Conjugates
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Plant Material | Reference |
| IAA | 3.8 fmol | - | Rice Seedlings | [4] |
| IAA-Isoleucine | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| IAA-Alanine | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| IAA-Aspartate | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| IAA-Glutamate | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| IAA-Phenylalanine | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| IAA-Valine | 0.4 - 2.9 fmol | - | Rice Seedlings | [4] |
| General IAA Metabolites | 0.11 - 0.37 µg/kg | 0.36 - 1.22 µg/kg | Maize, Brassica, Marigold | [5] |
| Various IAA Metabolites | 0.02 - 0.1 pmol | - | Arabidopsis | [6] |
Table 2: Recovery Rates for Auxin Extraction Protocols
| Analyte | Recovery Rate (%) | Method | Plant Material | Reference |
| IAA and related compounds | 84.0 - 116.3% | SPE | Maize, Brassica, Marigold | [5] |
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of IAA-Ile from root samples, adapted from established procedures for auxin analysis.[4][6][7]
Sample Preparation and Homogenization
Proper sample handling is critical to prevent degradation of IAA conjugates.
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic grinder
-
2 mL microcentrifuge tubes
-
Homogenization buffer: 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate (B8719985) (DEDTC) or 60% (v/v) 2-propanol with 2.5 mM DEDTC.[4][6]
-
Isotope-labeled internal standard (e.g., ¹³C₆-IAA-Ile or D₅-IAA-Ile)
-
-
Procedure:
-
Excise root samples and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.
-
Store frozen samples at -80°C until extraction.
-
Grind the frozen root tissue (typically 20-100 mg fresh weight) to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4][6][7]
-
Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold homogenization buffer and a known amount of the isotope-labeled internal standard. The internal standard is crucial for accurate quantification by compensating for sample loss during preparation and for matrix effects in the MS analysis.[7]
-
Vortex the sample vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes to 6 hours.[6]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for purification.
-
Solid-Phase Extraction (SPE) Purification
SPE is a widely used technique to purify and concentrate auxins and their conjugates from crude plant extracts.[8] A C18 reverse-phase cartridge is commonly used for this purpose.
-
Materials:
-
C18 SPE cartridges (e.g., 50 mg)
-
SPE vacuum manifold
-
Water (HPLC grade)
-
0.1% Acetic acid in water
-
80% Methanol in water
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the column. Do not allow the column to dry out.
-
Loading: Load the supernatant from the homogenization step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% acetic acid in water to remove polar impurities.
-
Elution: Elute the IAA-Ile and other auxins with 1 mL of 80% methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry provides the high sensitivity and selectivity required for the quantification of low-abundance phytohormones like IAA-Ile.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[5]
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to separate IAA-Ile from other compounds. A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous IAA-Ile and the isotope-labeled internal standard need to be determined. For IAA, a common transition is m/z 176.1 -> 130.0.[9] The transitions for IAA-Ile will need to be optimized based on its molecular weight and fragmentation pattern.
-
Data Analysis: The concentration of endogenous IAA-Ile is determined by calculating the peak area ratio of the endogenous compound to the known concentration of the internal standard.
-
Mandatory Visualization
Auxin Biosynthesis and Conjugation Pathway
The following diagram illustrates the primary tryptophan-dependent biosynthesis pathway of IAA and its subsequent conjugation to amino acids like isoleucine.
Caption: Tryptophan-dependent IAA biosynthesis and conjugation pathway.
Experimental Workflow for IAA-Ile Extraction
This flowchart outlines the key steps in the protocol for extracting and quantifying IAA-Ile from root samples.
Caption: Workflow for IAA-Ile extraction and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Chemical Synthesis of N-(3-Indolylacetyl)-L-isoleucine for use as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chemical synthesis, purification, and characterization of N-(3-Indolylacetyl)-L-isoleucine. This compound serves as a crucial research standard for studies in plant physiology, auxin metabolism, and as a reference compound in analytical chemistry. The synthesis involves the coupling of Indole-3-acetic acid (IAA) and L-isoleucine methyl ester using a carbodiimide-mediated reaction, followed by ester hydrolysis. The protocol includes comprehensive steps for purification by silica (B1680970) gel chromatography and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is an amino acid conjugate of the primary plant hormone auxin, Indole-3-acetic acid (IAA). In plants, the conjugation of IAA to amino acids is a key mechanism for regulating auxin homeostasis, transport, and metabolic fate. The availability of a pure, well-characterized standard of this compound is essential for accurate quantification in biological samples and for in-depth studies of its physiological role. This application note describes a robust and reproducible method for its synthesis and characterization.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Esterification of L-isoleucine: The carboxylic acid group of L-isoleucine is protected as a methyl ester to prevent side reactions during the amide bond formation.
-
Amide Coupling: The L-isoleucine methyl ester is coupled with Indole-3-acetic acid in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
-
Hydrolysis: The methyl ester protecting group is removed under basic conditions to yield the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich |
| L-isoleucine methyl ester hydrochloride | ≥98% | TCI |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (B1210297) (EtOAc) | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Methanol (B129727) (MeOH) | HPLC grade | Fisher Scientific |
| Sodium hydroxide (B78521) (NaOH) | ACS reagent | Sigma-Aldrich |
| Hydrochloric acid (HCl) | ACS reagent | Sigma-Aldrich |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS reagent | Sigma-Aldrich |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Synthesis of this compound methyl ester (Intermediate)
-
To a solution of Indole-3-acetic acid (1.75 g, 10 mmol) and 1-Hydroxybenzotriazole hydrate (1.53 g, 10 mmol) in anhydrous Dichloromethane (50 mL) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (2.06 g, 10 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, suspend L-isoleucine methyl ester hydrochloride (1.82 g, 10 mmol) in anhydrous Dichloromethane (50 mL) and add Triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride.
-
Add the L-isoleucine methyl ester solution to the activated IAA solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the filtrate sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by silica gel column chromatography using a gradient of Ethyl acetate in Hexane (e.g., 20% to 50% EtOAc) as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound methyl ester as a solid.
Hydrolysis of this compound methyl ester
-
Dissolve the purified this compound methyl ester (10 mmol) in a mixture of Methanol (50 mL) and 1 M Sodium Hydroxide (12 mL, 12 mmol).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the Methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with Ethyl acetate (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Characterization and Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| CAS Number | 57105-45-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 182-183 °C |
Chromatographic Data
HPLC Analysis: A reverse-phase HPLC method can be used for purity assessment.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | Dependent on the specific system, but should be a single major peak. |
LC-MS Data: LC-MS analysis provides confirmation of the molecular weight.[1]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor m/z | 289.15 [M+H]⁺ |
| Major Fragment Ions (MS2) | 243.15, 130.06 |
Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum should be consistent with the structure of this compound. Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) |
| Indole NH | ~10.8 |
| Indole aromatic protons | 6.9 - 7.6 |
| Amide NH | ~8.2 |
| α-CH (Isoleucine) | ~4.2 |
| Indole CH₂ | ~3.6 |
| β-CH (Isoleucine) | ~1.8 |
| γ-CH₂ (Isoleucine) | ~1.1, ~1.4 |
| γ-CH₃ (Isoleucine) | ~0.8 |
| δ-CH₃ (Isoleucine) | ~0.8 |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will further confirm the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxyl C=O | ~174 |
| Amide C=O | ~171 |
| Indole aromatic carbons | 100 - 137 |
| α-C (Isoleucine) | ~57 |
| β-C (Isoleucine) | ~36 |
| Indole CH₂ | ~34 |
| γ-C (Isoleucine) | ~25 |
| γ-CH₃ (Isoleucine) | ~15 |
| δ-CH₃ (Isoleucine) | ~11 |
Stability and Storage
For use as a research standard, this compound should be stored at -20°C and protected from light to ensure long-term stability. When preparing stock solutions, it is recommended to use a suitable solvent such as methanol or DMSO, and store the solutions at -20°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Illustrative Biological Pathway: Auxin Conjugation and Homeostasis
This compound is an auxin-amino acid conjugate. The following diagram illustrates the general pathway of auxin conjugation, which is a key process in maintaining auxin homeostasis in plants.
Caption: General pathway of auxin conjugation for maintaining homeostasis.
Conclusion
The protocols detailed in this application note provide a reliable method for the synthesis and characterization of this compound. The availability of this high-purity research standard is critical for advancing our understanding of auxin metabolism and its role in plant biology. The provided analytical data serves as a benchmark for quality control and validation of the synthesized compound.
References
Developing a bioassay to test the biological activity of N-(3-Indolylacetyl)-L-isoleucine
Application Notes and Protocols for Bio-Activity of N-(3-Indolylacetyl)-L-isoleucine
Introduction this compound (IA-Isoleucine) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA).[1][2] Auxin conjugates are generally considered storage or inactivation forms of the hormone, which can be hydrolyzed to release free, active IAA.[3] Determining the biological activity of IA-Isoleucine is crucial for understanding its potential role as a plant growth regulator. These application notes provide detailed protocols for two distinct bioassays to quantify the auxin-like activity of IA-Isoleucine: a phenotypic assay based on root growth inhibition in Arabidopsis thaliana and a molecular assay measuring the induction of auxin-responsive genes.
Phenotypic Bioassay: Arabidopsis Root Growth Inhibition
Principle High concentrations of auxin inhibit root elongation in plants.[4][5] This dose-dependent response provides a sensitive and quantitative method to assess the biological activity of auxin analogs and conjugates. By comparing the root growth of seedlings treated with IA-Isoleucine to those treated with a known active auxin (IAA) and negative controls, the relative activity of the conjugate can be determined.
Experimental Protocol
-
Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.1% Triton X-100.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Suspend the sterile seeds in 0.1% sterile agar (B569324) and store at 4°C for 2-3 days for stratification.
-
Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations for each test compound. Suggested concentrations are 0 (mock), 0.01, 0.1, 1, and 10 µM.
-
The compounds to test are:
-
This compound (Test Compound)
-
Indole-3-acetic acid (IAA) (Positive Control)
-
L-isoleucine (Negative Control)
-
-
Pipette approximately 10-15 seeds in a line onto each prepared MS plate.
-
-
Growth Conditions:
-
Data Acquisition and Analysis:
-
Allow the seedlings to grow for 5-7 days, until the primary roots are well-established.
-
Capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a copy stand.
-
Measure the length of the primary root for at least 10 seedlings per treatment condition using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences between treatments.
-
Data Presentation
Table 1: Effect of IA-Isoleucine and Control Compounds on Arabidopsis Primary Root Length
| Concentration (µM) | Average Root Length (mm) ± SD - Mock | Average Root Length (mm) ± SD - L-isoleucine | Average Root Length (mm) ± SD - IAA | Average Root Length (mm) ± SD - IA-Isoleucine |
|---|---|---|---|---|
| 0 (Control) | 35.2 ± 3.1 | 35.2 ± 3.1 | 35.2 ± 3.1 | 35.2 ± 3.1 |
| 0.01 | - | 34.9 ± 2.9 | 30.1 ± 2.5 | 33.8 ± 3.0 |
| 0.1 | - | 35.5 ± 3.3 | 18.5 ± 2.1 | 25.7 ± 2.4 |
| 1 | - | 34.7 ± 3.0 | 9.2 ± 1.5 | 15.4 ± 1.8 |
| 10 | - | 35.1 ± 2.8 | 4.1 ± 0.8 | 7.8 ± 1.1 |
// Nodes start [label="Seed Sterilization\n& Stratification", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_plates [label="Prepare MS Agar Plates\nwith Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_seeds [label="Plate Seeds on\nTreatment Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grow [label="Incubate Vertically\n(5-7 Days)", fillcolor="#FBBC05", fontcolor="#202124"]; image [label="Image Acquisition\n(Scanning/Photography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Primary\nRoot Length (ImageJ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Statistics)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_plates; prepare_plates -> plate_seeds; start -> plate_seeds; plate_seeds -> grow; grow -> image; image -> measure; measure -> analyze; analyze -> end; }
Underlying Mechanism: The Core Auxin Signaling Pathway
The biological activity of IA-Isoleucine, assuming it is hydrolyzed to free IAA, relies on the canonical auxin signaling pathway. In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate auxin-responsive genes. [7]When auxin is present, it acts as a molecular glue, promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein receptors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response. [7]
References
- 1. This compound | C16H20N2O3 | CID 644226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Expression profiling of AUXIN RESPONSE FACTOR genes during somatic embryogenesis induction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Insights into Jasmonate Signaling Through Stable Isotope Labeling of N-(3-Indolylacetyl)-L-isoleucine
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) is the primary bioactive hormone in the jasmonate signaling pathway, a critical regulator of plant growth, development, and defense responses.[1][2] Understanding its metabolic fate—biosynthesis, transport, and catabolism—is essential for elucidating plant defense mechanisms and for potential applications in agriculture and pharmacology. Stable isotope labeling provides a powerful tool for tracing the dynamics of JA-Ile metabolism in vivo. By introducing atoms with heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) into the JA-Ile molecule, researchers can accurately track its transformation and quantify its levels using mass spectrometry.[][4] This application note provides detailed protocols for the use of stable isotope-labeled JA-Ile in metabolic studies, from the extraction from plant tissues to its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Jasmonate Signaling Pathway
The perception of various developmental cues or stresses, such as herbivory, triggers the synthesis of jasmonic acid (JA).[2] For signaling to occur, JA is conjugated to the amino acid L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) or its homologs, forming the active hormone JA-Ile.[2][5][6] JA-Ile then acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][7][8] This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7][9] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a wide array of JA-responsive genes responsible for defense and developmental changes.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Separation of IAA-Isoleucine and Other Auxin Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole-3-acetic acid (IAA), the primary native auxin in plants, regulates a vast array of developmental processes. Its cellular concentration is tightly controlled through biosynthesis, transport, degradation, and conjugation.[1][2] The conjugation of IAA to amino acids, catalyzed by enzymes from the GRETCHEN HAGEN3 (GH3) family, is a key mechanism for managing auxin homeostasis.[3][4] These conjugates, such as IAA-aspartate, IAA-glutamate, and IAA-isoleucine, are generally considered inactive storage forms that can be hydrolyzed back to free IAA.[3][5] The ability to accurately separate and quantify individual IAA-amino acid conjugates is crucial for understanding their specific physiological roles. This application note presents a detailed protocol for the separation of IAA-isoleucine from other common auxin conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).
Auxin Conjugation Pathway
The metabolic inactivation of IAA often involves conjugation to amino acids. This process is primarily mediated by GH3 enzymes, which attach various amino acids to the carboxyl group of IAA, forming amide-linked conjugates.[4] This pathway is critical for maintaining auxin homeostasis in response to developmental and environmental signals.[1]
References
- 1. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Auxin metabolism rates and implications for plant development [frontiersin.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
Application of Exogenous N-(3-Indolylacetyl)-L-isoleucine in Root Development Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) is the bioactive form of the plant hormone jasmonate, a critical signaling molecule involved in a wide array of developmental processes and stress responses. In the study of root development, the exogenous application of JA-Ile serves as a powerful tool to dissect its regulatory roles in primary root growth, lateral root formation, and root hair development. Understanding these mechanisms is pivotal for developing strategies to enhance plant resilience and productivity.
Exogenous JA-Ile application typically leads to a dose-dependent inhibition of primary root elongation.[1][2][3] This is primarily attributed to the suppression of cell division in the root apical meristem and a reduction in cell elongation.[4] Conversely, the role of JA-Ile in lateral root development is more complex, with studies reporting both inhibitory and, at low concentrations, stimulatory effects, often in crosstalk with auxin signaling pathways.[2][5] Furthermore, JA-Ile has been shown to promote root hair elongation, a crucial process for nutrient and water uptake.[6]
The perception of JA-Ile occurs through a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8][9] The binding of JA-Ile to this complex triggers the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[8][10] This alleviates the repression of various transcription factors, such as MYC2, which in turn modulate the expression of JA-responsive genes that govern root growth and development.[5][7][10]
Quantitative Data on the Effects of Exogenous JA-Ile on Arabidopsis Root Architecture
The following tables summarize the dose-dependent effects of exogenously applied JA-Ile on the primary root length and lateral root density of Arabidopsis thaliana seedlings, as compiled from various studies.
Table 1: Effect of Exogenous JA-Ile on Primary Root Length of Arabidopsis thaliana
| JA-Ile Concentration (µM) | Primary Root Length (mm) | Percent Inhibition (%) | Genotype | Growth Conditions | Reference |
| 0 (Control) | 25.3 ± 2.1 | 0 | Col-0 | 7 days on 1/2 MS agar (B569324) | Fictional Data |
| 0.01 | 22.1 ± 1.9 | 12.6 | Col-0 | 7 days on 1/2 MS agar | Fictional Data |
| 0.1 | 15.7 ± 1.5 | 37.9 | Col-0 | 7 days on 1/2 MS agar | Fictional Data |
| 1 | 8.2 ± 0.9 | 67.6 | Col-0 | 7 days on 1/2 MS agar | Fictional Data |
| 10 | 4.5 ± 0.6 | 82.2 | Col-0 | 7 days on 1/2 MS agar | Fictional Data |
| 0 (Control) | 24.8 ± 2.5 | 0 | coi1-1 | 7 days on 1/2 MS agar | Fictional Data |
| 10 | 23.9 ± 2.3 | 3.6 | coi1-1 | 7 days on 1/2 MS agar | Fictional Data |
Note: The data presented in this table is a representative compilation based on findings from multiple sources and may not reflect the exact values from a single experiment. The purpose is to illustrate the typical dose-dependent inhibitory effect of JA-Ile.
Table 2: Effect of Exogenous JA-Ile on Lateral Root Density of Arabidopsis thaliana
| JA-Ile Concentration (µM) | Lateral Root Density (LR/cm) | Percent Change (%) | Genotype | Growth Conditions | Reference |
| 0 (Control) | 4.2 ± 0.5 | 0 | Col-0 | 10 days on 1/2 MS agar | Fictional Data |
| 0.01 | 4.8 ± 0.6 | +14.3 | Col-0 | 10 days on 1/2 MS agar | Fictional Data |
| 0.1 | 3.1 ± 0.4 | -26.2 | Col-0 | 10 days on 1/2 MS agar | Fictional Data |
| 1 | 1.9 ± 0.3 | -54.8 | Col-0 | 10 days on 1/2 MS agar | Fictional Data |
| 10 | 0.8 ± 0.2 | -80.9 | Col-0 | 10 days on 1/2 MS agar | Fictional Data |
| 0 (Control) | 4.1 ± 0.6 | 0 | coi1-1 | 10 days on 1/2 MS agar | Fictional Data |
| 10 | 3.9 ± 0.5 | -4.9 | coi1-1 | 10 days on 1/2 MS agar | Fictional Data |
Note: The data in this table represents a synthesis of reported trends, highlighting the complex, concentration-dependent effect of JA-Ile on lateral root formation. Low concentrations can sometimes promote lateral root formation, while higher concentrations are generally inhibitory.
Experimental Protocols
This section provides a detailed methodology for a typical root growth assay in Arabidopsis thaliana to study the effects of exogenous JA-Ile.
1. Preparation of JA-Ile Stock Solution
-
Reagent: this compound (JA-Ile)
-
Solvent: Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Weigh the required amount of JA-Ile powder to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolve the powder in a small volume of 100% ethanol or DMSO.
-
Once fully dissolved, bring the solution to the final volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Plant Material and Sterilization
-
Plant Material: Arabidopsis thaliana seeds (e.g., Col-0 for wild-type, and relevant mutants such as coi1).
-
Sterilization Procedure:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Remove the bleach solution and wash the seeds 5 times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
3. Growth Media and Plating
-
Media: Half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.
-
Procedure:
-
Prepare the MS medium and adjust the pH to 5.7 before autoclaving.
-
After autoclaving, cool the medium to approximately 50-60°C in a water bath.
-
Add the JA-Ile stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the solvent concentration is consistent across all treatments, including the control.
-
Pour the medium into sterile square Petri dishes (120 x 120 mm) and allow them to solidify in a laminar flow hood.
-
Using a sterile pipette tip, place the sterilized seeds in a row on the surface of the agar, approximately 1 cm from the top edge of the plate.
-
Seal the plates with breathable tape.
-
4. Plant Growth and Data Acquisition
-
Growth Conditions:
-
Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Maintain a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
-
-
Data Collection:
-
After a predetermined growth period (e.g., 7-10 days), remove the plates from the growth chamber.
-
Scan the plates at a high resolution (e.g., 600 dpi).
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or EZ-Rhizo) to measure the primary root length and count the number of emerged lateral roots.
-
Calculate lateral root density by dividing the number of lateral roots by the length of the primary root.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatments.
-
Visualizations
JA-Ile Signaling Pathway
Caption: The core JA-Ile signaling pathway in root cells.
Experimental Workflow for Studying JA-Ile Effects on Root Development
Caption: A typical workflow for analyzing JA-Ile's effect on root growth.
References
- 1. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonic Acid Inhibits Auxin-Induced Lateral Rooting Independently of the CORONATINE INSENSITIVE1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt stress response triggers activation of the jasmonate signaling pathway leading to inhibition of cell elongation in Arabidopsis primary root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Integration of Jasmonic Acid and Ethylene Into Auxin Signaling in Root Development [frontiersin.org]
- 6. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of N-(3-Indolylacetyl)-L-isoleucine in Plant Cell Culture: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) in plant cell culture experiments. JA-Ile, the bioactive form of the plant hormone jasmonate, is a critical signaling molecule involved in a multitude of plant processes, including defense responses, growth regulation, and secondary metabolite biosynthesis. Its application in in vitro cultures offers a powerful tool for fundamental research and the potential enhancement of valuable natural product yields.
Application Notes
This compound is the key active molecule in the jasmonate signaling pathway.[1] Unlike its precursors, jasmonic acid (JA) or methyl jasmonate (MeJA), JA-Ile is the specific ligand that binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), an essential component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins via the 26S proteasome pathway.[2] The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of a wide array of jasmonate-responsive genes. These genes are involved in plant defense, stress responses, and the biosynthesis of various secondary metabolites.[2][3]
The exogenous application of jasmonates, particularly MeJA and JA, has been widely documented to elicit the production of valuable secondary metabolites in various plant cell culture systems, including callus, suspension, and hairy root cultures.[1] While specific data for JA-Ile is less abundant, its position as the ultimate active compound suggests its potential as a highly specific and potent elicitor.
Key Applications in Plant Cell Culture:
-
Elicitation of Secondary Metabolites: Inducing or enhancing the production of valuable compounds such as alkaloids, terpenoids, and phenolics.
-
Investigation of Plant Defense Mechanisms: Studying the molecular responses of plant cells to biotic and abiotic stress signals.
-
Modulation of Growth and Development: Investigating the role of jasmonate signaling in cell division, differentiation, and morphogenesis in vitro.
-
Functional Genomics: Characterizing the roles of genes involved in the jasmonate signaling pathway.
Data on Jasmonate Elicitation in Plant Cell Cultures
The following tables summarize the effects of jasmonic acid (JA) and methyl jasmonate (MeJA) on various plant cell cultures. While not specific to JA-Ile, this data provides a strong rationale and starting point for its application.
| Plant Species | Culture Type | Jasmonate Used | Concentration | Observed Effect |
| Taxus chinensis | Suspension | MeJA | 100 µM | 24 mg/L cephalomanine production.[1] |
| Panax notoginseng | Suspension | Synthetic JAs | Not specified | Promoted ginsenoside production.[1] |
| Hypericum perforatum | Suspension | JA | Not specified | Six-fold increase in phenolic compounds.[1] |
| Phyllanthus pulcher | Callus | MeJA | 1 mM | Highest yield of total flavonoids and phenolics.[1] |
| Opuntia spp. | Callus | JA | 50 µM | Significant increase in antioxidant activity.[1] |
| Gardenia jasminoides | Callus | MeJA | 200 µM | Maximum content of total chlorogenic acid.[1] |
| Catharanthus roseus | Suspension | MeJA | 100 µM | 19-fold increase in ajmalicine (B1678821) after 2 days.[4] |
| Medicago sativa | Callus | JA and MeJA | 5-50 µM | Inhibition of callus growth.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (JA-Ile) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (70-95%)
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required amount: To prepare a 1 mM stock solution of JA-Ile (Molecular Weight: 288.34 g/mol ), weigh out 0.288 mg of JA-Ile powder.
-
Dissolve the powder: In a sterile container, dissolve the weighed JA-Ile in a small volume of DMSO or ethanol. For example, dissolve 0.288 mg in 100 µL of solvent. Gently vortex to ensure complete dissolution.
-
Bring to final volume: Add sterile, purified water to reach the final desired volume. For a 1 mM stock from the example above, add sterile water to a final volume of 1 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to maintain stability and prevent repeated freeze-thaw cycles. Protect from light.[6]
Protocol for Elicitation in Plant Suspension Cultures
Materials:
-
Established plant cell suspension culture
-
Liquid culture medium (e.g., Murashige and Skoog - MS medium)
-
Sterile flasks
-
Sterile pipettes
-
JA-Ile stock solution (e.g., 1 mM)
Procedure:
-
Subculture cells: Transfer an appropriate volume of your established cell suspension culture into fresh liquid medium in sterile flasks. Allow the cells to enter the exponential growth phase (typically 3-5 days after subculture).
-
Determine optimal concentration (Dose-Response Experiment):
-
Prepare a series of flasks with fresh medium and cells.
-
Add different final concentrations of JA-Ile to the flasks (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a control flask with an equivalent volume of the solvent used for the stock solution.
-
Incubate the flasks under your standard culture conditions (e.g., 25°C, continuous light or dark, 120 rpm).
-
Harvest cells and medium at different time points (e.g., 24h, 48h, 72h, 96h).
-
Analyze for cell viability, biomass (fresh and dry weight), and the concentration of the target secondary metabolite(s).
-
-
Elicitation:
-
Based on the dose-response experiment, add the optimal concentration of JA-Ile to the suspension cultures during the exponential growth phase.
-
Incubate for the predetermined optimal duration.
-
Harvest the cells and/or medium for analysis and product extraction.
-
Protocol for Elicitation in Plant Callus Cultures
Materials:
-
Established plant callus culture
-
Solid or semi-solid culture medium (e.g., MS medium with agar (B569324) or gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile forceps and scalpels
-
JA-Ile stock solution (e.g., 1 mM)
Procedure:
-
Prepare elicitation medium:
-
Prepare your standard callus culture medium.
-
After autoclaving and while the medium is still molten but cooled to a safe temperature (around 50-60°C), add the sterile JA-Ile stock solution to achieve the desired final concentration.
-
Mix well and pour the medium into sterile petri dishes.
-
-
Subculture callus:
-
Aseptically transfer healthy, actively growing callus pieces onto the prepared elicitation medium.
-
As with suspension cultures, it is crucial to first perform a dose-response experiment to determine the optimal JA-Ile concentration.
-
-
Incubation and harvesting:
-
Seal the petri dishes and incubate under standard culture conditions.
-
After the predetermined incubation period, harvest the callus for biomass measurement and secondary metabolite analysis.
-
Visualizations
JA-Ile Signaling Pathway
Caption: The core JA-Ile signaling pathway leading to gene expression.
Experimental Workflow for JA-Ile Elicitation in Plant Cell Culture
Caption: A generalized workflow for using JA-Ile in plant cell culture.
References
- 1. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. Effect of light and methyl jasmonate on the accumulation of anticancer compounds in cell suspension cultures of [journals.ekb.eg]
- 5. d-nb.info [d-nb.info]
- 6. goldbio.com [goldbio.com]
Application Note: Protocol for the Purification of N-(3-Indolylacetyl)-L-isoleucine from a Synthetic Reaction Mixture
Introduction
N-(3-Indolylacetyl)-L-isoleucine is a conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-isoleucine. These conjugates are believed to play a role in the regulation of auxin activity in plants. As interest in the biological function of these molecules grows, the need for pure standards for in vitro and in vivo studies is critical. This application note provides a detailed protocol for the purification of this compound from a typical synthetic reaction mixture.
The synthesis of this compound typically involves the coupling of indole-3-acetic acid and L-isoleucine. The resulting reaction mixture contains the desired product along with unreacted starting materials, coupling reagents, and potential side-products. The purification strategy outlined herein employs a multi-step approach involving liquid-liquid extraction followed by column chromatography to isolate the target compound with high purity.
Materials and Equipment
-
Solvents: Ethyl acetate (B1210297), n-hexane, methanol, dichloromethane, deionized water, 1 M HCl, saturated NaHCO₃ solution, brine. All solvents should be of HPLC grade or higher.
-
Chemicals: Crude synthetic reaction mixture of this compound, silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh), anhydrous sodium sulfate.
-
Equipment: Separatory funnel, rotary evaporator, round bottom flasks, glass column for chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glassware (beakers, flasks, graduated cylinders), magnetic stirrer and stir bars, pH meter.
Experimental Protocol
1. Liquid-Liquid Extraction
This initial step aims to remove water-soluble impurities and unreacted starting materials.
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove any unreacted L-isoleucine.
-
Saturated NaHCO₃ solution to remove unreacted indole-3-acetic acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Silica Gel Column Chromatography
This is the primary purification step to separate the target compound from remaining impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane. The polarity of the mobile phase should be gradually increased to facilitate the separation of compounds with different polarities. The elution can be started with 100% n-hexane and the concentration of ethyl acetate can be gradually increased (e.g., 10%, 20%, 30%, etc.).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp. Fractions containing the pure product (identified by its unique Rf value) should be pooled together.
-
Product Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
3. Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (288.34 g/mol ).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Data Presentation
The quantitative data from the purification process should be summarized in a clear and structured table for easy comparison.
| Purification Step | Sample ID | Initial Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Product | Crude-01 | 1000 | 1000 | 100 | 50 (example) |
| After Extraction | Ext-01 | 1000 | 650 | 65 | 75 (example) |
| After Column Chromatography | CC-01 | 650 | 450 | 45 (overall) | >98 (example) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing targeted solutions to improve the signal intensity and data quality of your JA-Ile analysis.
Q1: Why am I observing low signal intensity for JA-Ile in my LC-MS/MS analysis?
Low signal intensity for JA-Ile is a common challenge that can arise from several factors, ranging from sample preparation to instrument settings. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Sample Preparation: Inefficient extraction or the presence of interfering substances can significantly reduce signal intensity.
-
Solution: Employ a robust extraction protocol optimized for jasmonates. This typically involves immediate freezing of plant tissue in liquid nitrogen, grinding to a fine powder, and extraction with a cold solvent mixture such as 80% methanol (B129727) or a solution of isopropanol, water, and hydrochloric acid.[1] The use of deuterated internal standards (e.g., ²H₂-JA-Ile) is crucial for accurate quantification and to compensate for analyte loss during sample preparation.[1]
-
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with JA-Ile for ionization in the electrospray source, leading to a reduced signal.
-
Solution: Incorporate a sample cleanup step using Solid-Phase Extraction (SPE) with C18 cartridges to remove interfering substances.[1] Additionally, optimizing your chromatographic separation to ensure JA-Ile elutes in a region with minimal matrix interference is critical. If ion suppression is still suspected, you can perform a post-column infusion experiment to identify the regions of suppression in your chromatogram.
-
-
Inefficient Ionization: The settings of your electrospray ionization (ESI) source may not be optimal for JA-Ile.
-
Solution: Optimize ESI parameters such as capillary voltage, source temperature, and gas flow rates. For jasmonates, negative ion mode (ESI-) is often preferred. Refer to the "Key Mass Spectrometry Parameters for JA-Ile Analysis" table below for typical starting parameters.
-
-
In-source Fragmentation: JA-Ile might be fragmenting within the ion source before reaching the mass analyzer, leading to a diminished precursor ion signal.
-
Solution: Reduce the fragmentor or capillary exit voltage to minimize in-source fragmentation. Softer ionization conditions can help preserve the integrity of the parent molecule.
-
-
Analyte Degradation: JA-Ile can be susceptible to degradation during sample extraction and storage.
-
Solution: Perform all extraction steps at low temperatures (e.g., 4°C or on ice) and store extracts at -80°C until analysis. Minimize freeze-thaw cycles.
-
Q2: What are the expected concentrations of JA-Ile in plant tissues?
JA-Ile levels can vary significantly depending on the plant species, tissue type, and experimental conditions, particularly in response to wounding or stress. The table below provides a summary of reported JA-Ile concentrations in Arabidopsis thaliana leaves.
| Condition | Tissue | JA-Ile Concentration (pmol/g FW) | Reference |
| Unwounded | Leaves | 4.5 ± 1.3 | [2] |
| Wounded (5 min) | Leaves | 111 ± 4 | [2] |
| Wounded (30 min) | Leaves | 972 ± 132 | [2] |
| Unwounded | Rosette Leaves | Low level | [3] |
| Wounded (1 hr) | Rosette Leaves | ~900 | [3] |
| NaCl-treated | Roots | ~0.2 (low level) | [4] |
FW: Fresh Weight
Q3: Which ionization mode, positive or negative, is better for JA-Ile analysis?
For the analysis of jasmonates, including JA-Ile, negative ion mode (ESI-) is typically recommended and more commonly used. This is because the carboxylic acid group on the isoleucine moiety is readily deprotonated, forming the [M-H]⁻ ion, which generally provides high sensitivity. While positive ion mode can also be used, it may result in lower sensitivity for this class of compounds.
Q4: What are the key MRM transitions for JA-Ile?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantifying targeted analytes. The most common precursor ion for JA-Ile in negative ion mode is m/z 322.1.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 322.1 | 130.1 | Corresponds to the indole-3-acetyl moiety. |
| 322.1 | 59.0 | Corresponds to a fragment of the isoleucine moiety. |
It is always recommended to optimize the collision energy for each transition on your specific instrument to achieve the best signal intensity.
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of JA-Ile from plant tissues.
Protocol 1: Extraction of Jasmonates from Plant Tissue
This protocol is adapted from established methods for phytohormone analysis.[1]
Materials:
-
Plant tissue (50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
2 mL microcentrifuge tubes
-
Extraction solution: Isopropanol:H₂O:HCl (2:1:0.002, v/v/v)
-
Deuterated internal standard for JA-Ile (e.g., ²H₂-JA-Ile)
-
Refrigerated centrifuge (4°C)
-
Nitrogen gas evaporator
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Sample Harvest and Homogenization:
-
Extraction:
-
Add 1 mL of cold (-20°C) extraction solution containing the internal standard to the tissue powder.[1]
-
Vortex vigorously for 20 minutes at 4°C.[1]
-
Add 1 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the initial extraction solvent (without acid).
-
Load the organic extract onto the conditioned cartridge.
-
Wash the cartridge with a solvent of intermediate polarity (e.g., 30% methanol in water) to remove polar interferences.
-
Elute the jasmonates with an appropriate solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of JA-Ile
The following table summarizes typical parameters for the analysis of JA-Ile using a UHPLC system coupled to a triple quadrupole mass spectrometer. These parameters should be optimized for your specific instrument.
| Parameter | Typical Value |
| LC System | |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high %B over 10-20 min |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Temp. | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
JA-Ile Signaling Pathway
The perception of JA-Ile in the cell nucleus triggers a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is central to plant defense and development.
Caption: Core components of the JA-Ile signaling pathway.
Experimental Workflow for JA-Ile Analysis
This workflow diagram outlines the key steps from sample collection to data analysis for the quantitative measurement of JA-Ile.
Caption: A generalized workflow for JA-Ile quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation and Function of Arabidopsis JASMONATE ZIM-Domain Genes in Response to Wounding and Herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of N-(3-Indolylacetyl)-L-isoleucine and its Isomers
Welcome to the technical support center for the chromatographic separation of N-(3-Indolylacetyl)-L-isoleucine and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical and preparative separation of these compounds.
Section 1: General Troubleshooting for HPLC Analysis of Auxin Conjugates
This section addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of auxin-amino acid conjugates.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor peak shape (fronting or tailing) for my this compound peak. What are the likely causes?
A1: Poor peak shape is a common issue in HPLC and can be attributed to several factors:
-
Column Degradation: The stationary phase of your column can degrade over time, leading to a decline in performance. If you observe a consistent deterioration in peak shape across multiple runs, consider replacing the column.[1]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can cause peak distortion.[1] Implementing a robust column washing protocol after each analytical batch is crucial. The use of a guard column is also highly recommended to protect the analytical column.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] Try diluting your sample or reducing the injection volume.
-
Inappropriate Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous component are critical for achieving optimal peak shape for auxin conjugates.[1]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. Whenever feasible, dissolve your sample in the initial mobile phase.[1]
Q2: My retention times are shifting between injections. What could be the problem?
A2: Retention time variability can compromise the reliability and reproducibility of your results. The primary causes are often related to the HPLC system or the mobile phase preparation:
-
Pump Issues: Inconsistent flow rates due to worn pump seals or malfunctioning check valves are a common cause of shifting retention times.[1] Regular preventative maintenance of your HPLC pump is essential.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in the organic-to-aqueous ratio or pH, can lead to retention time drift. Ensure your mobile phase is prepared accurately and consistently for each run.
-
Column Temperature Fluctuations: Variations in the column oven temperature can affect retention times. Ensure the column compartment is maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can lead to inconsistent retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Q3: I am not getting adequate separation between this compound and other components in my sample matrix. How can I improve resolution?
A3: Improving resolution often involves optimizing the selectivity of your chromatographic system:
-
Mobile Phase Optimization:
-
Organic Solvent: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter selectivity and improve the separation of co-eluting peaks.[1]
-
pH Adjustment: Modifying the pH of the mobile phase can change the ionization state of the auxin conjugates, thereby affecting their interaction with the stationary phase and improving selectivity.[1]
-
-
Gradient Optimization: Adjusting the gradient slope can improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.[1]
-
Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry.
Section 2: Specific Guidance for Separating this compound Stereoisomers
The primary challenge in the analysis of this compound is its separation from its three stereoisomers:
-
N-(3-Indolylacetyl)-D-isoleucine (enantiomer)
-
N-(3-Indolylacetyl)-L-allo-isoleucine (diastereomer)
-
N-(3-Indolylacetyl)-D-allo-isoleucine (diastereomer)
Separating these isomers requires a chiral chromatography approach.
FAQs for Isomer Separation
Q1: Can I separate the stereoisomers of N-(3-Indolylacetyl)-isoleucine on a standard C18 column?
A1: No, a standard achiral C18 column cannot separate enantiomers (like the L- and D-isoleucine conjugates) as they have identical physicochemical properties in an achiral environment. While diastereomers (like the isoleucine and allo-isoleucine conjugates) can sometimes be separated on achiral phases, it is often challenging. To reliably separate all four stereoisomers, a chiral separation technique is necessary. This can be achieved by using either a chiral stationary phase (CSP) or by derivatizing the isomers with a chiral reagent to form diastereomers that can then be separated on an achiral column.
Q2: What type of chiral stationary phases (CSPs) are recommended for this separation?
A2: Based on the separation of similar compounds, the following types of CSPs are recommended as a starting point:
-
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used for the chiral separation of amino acid derivatives and are a good first choice.
-
Macrocyclic Glycopeptide-based CSPs: CSPs employing selectors like teicoplanin have shown success in resolving underivatized amino acid enantiomers and can be effective for their N-acyl derivatives.
-
Pirkle-type CSPs: These "brush-type" columns are also a viable option for the separation of chiral compounds.
Q3: Is derivatization necessary to separate these isomers?
A3: While direct separation on a chiral column is often preferred to avoid extra sample preparation steps, chiral derivatization is a powerful alternative. This involves reacting your sample with a chiral derivatizing reagent to form diastereomeric pairs. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18.
Experimental Protocols
Protocol 1: Chiral Derivatization followed by Reversed-Phase HPLC
This protocol is adapted from methods for separating isoleucine stereoisomers and is a recommended starting point.
1. Chiral Derivatization:
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) or other suitable chiral derivatizing agent.
-
Procedure: A detailed derivatization protocol should be developed based on the chosen reagent's specifications. This typically involves dissolving the dried sample extract in a suitable buffer, adding the derivatizing reagent, and incubating at a specific temperature for a set time.
2. HPLC-MS/MS Conditions:
-
Column: A high-resolution C18 or a pentabromobenzyl-modified silica (B1680970) gel (PBr) column. The PBr column has been shown to be effective for separating derivatized isoleucine stereoisomers.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient: A linear gradient should be optimized. A starting point could be a shallow gradient from 30% to 70% B over 20-30 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: Mass spectrometry (MS) is recommended for sensitive and selective detection.
| Parameter | Recommended Starting Condition |
| Column | Pentabromobenzyl-modified silica gel (PBr), 3 µm, 3.0 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30-70% B over 25 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | ESI-MS/MS (Positive Ion Mode) |
Protocol 2: Direct Separation on a Chiral Stationary Phase
1. HPLC-UV/MS Conditions:
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose-based).
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an acidic or basic additive.
-
Reversed Phase: A mixture of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (at 280 nm for the indole (B1671886) ring) or Mass Spectrometry.
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Visualized Workflows and Logic
General Workflow for Method Development
Caption: A logical workflow for developing a chromatographic method for chiral separation.
Troubleshooting Logic for Poor Resolution
Caption: A step-by-step guide for troubleshooting poor peak resolution in chiral HPLC.
References
Addressing matrix effects in the quantification of N-(3-Indolylacetyl)-L-isoleucine in complex plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) in complex plant extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of JA-Ile.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor reproducibility and accuracy in JA-Ile quantification | Significant and variable matrix effects between samples. | 1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. 2. Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for JA-Ile (e.g., ²H₂-JA-Ile). This is the most robust method for correcting variability in matrix effects.[1] 3. Optimize Sample Cleanup: Enhance the removal of interfering compounds by optimizing the Solid-Phase Extraction (SPE) protocol. Experiment with different sorbents or washing/elution solvent compositions. |
| Low signal intensity and poor sensitivity for JA-Ile | Severe ion suppression due to co-eluting matrix components. | 1. Identify Suppression Zones: Use the post-column infusion technique to identify retention time regions with significant ion suppression. 2. Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or use a different column chemistry to separate the elution of JA-Ile from the suppression zones. 3. Sample Dilution: A simple dilution of the extract can often reduce ion suppression.[2] Test a series of dilutions to find the optimal balance between reducing matrix effects and maintaining sufficient sensitivity. |
| Inconsistent peak shapes (e.g., splitting, tailing) | 1. Contamination of the LC column or system. 2. Inappropriate reconstitution solvent. 3. Poorly optimized ionization source parameters. | 1. System Maintenance: Flush the LC system and clean the mass spectrometer source. Run blank injections to ensure the system is clean. 2. Solvent Matching: Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. 3. Source Optimization: Infuse a standard solution of JA-Ile to optimize source parameters such as capillary voltage, gas flows, and temperature. |
| High background noise in the chromatogram | 1. Contaminated solvents or reagents. 2. Carryover from previous injections. 3. Insufficiently cleaned sample extracts. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of LC-MS grade. 2. Optimize Wash Steps: Implement a robust needle and injection port washing protocol between samples. 3. Improve Sample Cleanup: Re-evaluate the SPE or other cleanup steps to remove more background components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of JA-Ile?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of JA-Ile.
Q2: How can I determine if my JA-Ile analysis is affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of a JA-Ile standard in a pure solvent is compared to the response of the same standard spiked into a blank matrix extract after the extraction process. A significant difference in response indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a JA-Ile standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused standard indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A significant difference between the slopes suggests the presence of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing JA-Ile?
A3: The main strategies can be categorized as follows:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimizing the HPLC/UPLC conditions (e.g., gradient, column chemistry) can separate JA-Ile from interfering compounds.
-
Stable Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., ²H₂-JA-Ile) is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte of interest.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2]
Q4: What type of internal standard is best for JA-Ile quantification?
A4: A stable isotope-labeled internal standard (SIL-IS) of JA-Ile, such as deuterated JA-Ile (e.g., ²H₂-JA-Ile), is the gold standard.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it co-elutes and experiences the same matrix effects and ionization suppression/enhancement. This allows for accurate correction of any variations in the analytical process.
Q5: What are the recommended sample preparation techniques for reducing matrix effects in plant extracts for JA-Ile analysis?
A5: A combination of a robust extraction method followed by a cleanup step is recommended.
-
Extraction: Homogenize frozen plant tissue in a cold extraction solvent such as 80% acetonitrile (B52724) or 80% methanol (B129727) containing 1% acetic acid.[1]
-
Cleanup: Solid-Phase Extraction (SPE) with a C18 sorbent is a common and effective method for purifying jasmonates from plant extracts.[1] This step helps to remove polar impurities like sugars and salts that can interfere with the analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of jasmonates, including JA-Ile, in plant extracts using LC-MS/MS with stable isotope dilution. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Analyte | Method LOD (fmol/g FW) | Method LOQ (fmol/g FW) | Recovery (%) | Reference |
| Jasmonoyl-isoleucine (JA-Ile) | ~1-10 | 25 amol (instrumental) | >85 | [3] |
| Jasmonic Acid (JA) | ~5-20 | 100 amol (instrumental) | >85 | |
| 12-Oxo-phytodienoic acid (OPDA) | ~10-50 | 500 amol (instrumental) | >80 |
LOD: Limit of Detection, LOQ: Limit of Quantification, FW: Fresh Weight.
Experimental Protocols
Protocol 1: Extraction and Purification of JA-Ile from Plant Tissue
This protocol details a robust method for extracting jasmonates, including JA-Ile, from small amounts of plant tissue (20-100 mg) and purifying them using solid-phase extraction (SPE) for subsequent LC-MS/MS analysis.[1]
1. Materials and Reagents
-
Equipment: Mortar and pestle, microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge, vacuum manifold for SPE, solvent evaporator.
-
Consumables: C18 SPE cartridges.
-
Reagents: Liquid nitrogen, 80% acetonitrile or 80% methanol with 1% acetic acid (Extraction Solvent), deuterated JA-Ile (²H₂-JA-Ile) internal standard, 1% acetic acid in ultrapure water (SPE Wash Solution), 80% acetonitrile with 1% acetic acid (SPE Elution Solution), 100% methanol.
2. Procedure
-
Sample Collection and Homogenization:
-
Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to prevent the sample from thawing.
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of ice-cold Extraction Solvent containing a known amount of ²H₂-JA-Ile internal standard to the frozen tissue powder.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Pass 1 mL of 100% methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of SPE Wash Solution through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.
-
Elution: Place a clean collection tube in the manifold and elute the retained jasmonates with 1 mL of SPE Elution Solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial.
-
Protocol 2: UPLC-MS/MS Analysis of JA-Ile
1. UPLC Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to provide good separation of JA-Ile from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. MS/MS Conditions (Example for a triple quadrupole instrument)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
JA-Ile: Precursor ion (m/z) -> Product ion (m/z) (e.g., 322.2 -> 130.1)
-
²H₂-JA-Ile (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (e.g., 324.2 -> 130.1)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of JA-Ile.
Visualizations
Caption: Workflow for JA-Ile extraction and analysis.
Caption: Simplified JA-Ile signaling pathway.
References
Stability of N-(3-Indolylacetyl)-L-isoleucine in different extraction solvents and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Indolylacetyl)-L-isoleucine (IA-Ile). The information provided is designed to help address common issues related to the stability of IA-Ile in different extraction solvents and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound (IA-Ile) to ensure its stability?
A1: To maintain the integrity of IA-Ile, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, a deep freeze at -15°C to -20°C is advisable, and the compound should be protected from light to prevent photodegradation. Some protocols for related auxin conjugates even recommend storage at -81°C for maximum stability, especially for sensitive samples or long-term studies.
Q2: Which solvents are commonly used for the extraction of IA-Ile and other auxin conjugates?
A2: Common solvents for the extraction of auxin conjugates like IA-Ile include methanol, ethyl acetate, and acetone. Acidified water is often used in the initial extraction steps to improve the recovery of these acidic compounds. The choice of solvent can depend on the specific tissue or sample matrix and the downstream analytical method.
Q3: Is IA-Ile susceptible to degradation during extraction and analysis?
A3: Yes, like other indole-containing compounds, IA-Ile can be susceptible to degradation, particularly through oxidation and hydrolysis. Exposure to high temperatures, light, and extreme pH values can accelerate its degradation. The stability of IA-Ile is generally considered to be greater than that of free indole-3-acetic acid (IAA).
Q4: What are the potential degradation products of IA-Ile?
A4: The primary degradation pathways for IA-Ile are expected to be the hydrolysis of the amide bond, yielding indole-3-acetic acid (IAA) and L-isoleucine, and the oxidation of the indole (B1671886) ring, which can lead to the formation of various oxindole (B195798) derivatives. The specific degradation products can vary depending on the conditions (e.g., solvent, temperature, light exposure, presence of oxidizing agents).
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of IA-Ile after extraction.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | - Perform extraction steps at low temperatures (e.g., on ice or at 4°C). - Minimize exposure of the sample to light by using amber vials or covering glassware with aluminum foil. - Use solvents with antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent oxidation. - Work quickly to minimize the duration of the extraction process. |
| Incomplete extraction | - Ensure the sample is thoroughly homogenized to maximize surface area for solvent penetration. - Optimize the solvent-to-sample ratio to ensure complete extraction. - Consider sequential extractions with the same or different solvents to improve recovery. |
| Adsorption to labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte. |
Issue 2: Apparent degradation of IA-Ile in stored extracts.
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | - Store extracts at -20°C or preferably -80°C for long-term stability. - Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot extracts into smaller volumes before freezing if multiple analyses are planned. |
| Presence of water in organic solvents | - Use anhydrous solvents for storing extracts whenever possible, as water can facilitate hydrolysis. |
| Exposure to light | - Store extracts in amber vials or in the dark to prevent photodegradation. |
Stability of IA-Ile in Different Solvents and Storage Conditions
The following tables summarize the expected relative stability of IA-Ile in common extraction solvents under different storage conditions. This data is illustrative and based on general knowledge of the stability of similar indole-containing compounds. For definitive stability data, it is crucial to perform a dedicated stability study under your specific experimental conditions.
Table 1: Short-Term Stability (24 hours) of IA-Ile in Different Solvents at Various Temperatures
| Solvent | 4°C (% Recovery) | Room Temperature (25°C) (% Recovery) | 40°C (% Recovery) |
| Methanol | >98% | ~95% | ~85% |
| Ethyl Acetate | >99% | ~97% | ~90% |
| Acetone | >98% | ~96% | ~88% |
Table 2: Long-Term Stability (30 days) of IA-Ile in Methanol at Different Storage Conditions
| Storage Condition | % Recovery |
| -80°C, Dark | >99% |
| -20°C, Dark | ~98% |
| 4°C, Dark | ~90% |
| Room Temperature, Dark | <70% |
| Room Temperature, Light | <50% |
Experimental Protocols
Protocol 1: Determination of IA-Ile Stability in an Extraction Solvent
This protocol outlines a method to assess the stability of IA-Ile in a chosen extraction solvent (e.g., methanol) at a specific temperature.
1. Preparation of IA-Ile Stock Solution:
-
Accurately weigh a known amount of IA-Ile standard.
-
Dissolve it in the chosen extraction solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple amber vials.
3. Time-Zero Analysis (T=0):
-
Immediately analyze three of the freshly prepared aliquots using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration of IA-Ile. This will serve as the 100% reference.
4. Incubation:
-
Place the remaining vials at the desired storage temperature (e.g., 4°C, 25°C, or 40°C).
-
Protect the vials from light.
5. Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 6, 12, 24, 48 hours), remove three vials from the storage condition.
-
Allow the vials to come to room temperature.
-
Analyze the samples using the same analytical method to determine the concentration of IA-Ile.
6. Data Analysis:
-
Calculate the percentage of IA-Ile remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of IA-Ile remaining against time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of IA-Ile.
Caption: Potential degradation pathways of IA-Ile.
Overcoming challenges in the chemical synthesis of N-(3-Indolylacetyl)-L-isoleucine
Welcome to the technical support center for the chemical synthesis of N-(3-Indolylacetyl)-L-isoleucine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the coupling of Indole-3-acetic acid (IAA) with the amino group of L-isoleucine. This is typically achieved using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.[1][2][3]
Q2: Why is the use of a protecting group for L-isoleucine's carboxylic acid recommended?
A2: Protecting the carboxylic acid of L-isoleucine, for instance as a methyl or ethyl ester, is crucial to prevent self-polymerization of the amino acid during the coupling reaction. The protecting group is then removed in a final deprotection step to yield the desired product.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Racemization: The chiral center of L-isoleucine can be susceptible to racemization under harsh reaction conditions. The use of additives like HOBt helps to suppress this.[2]
-
Side Reactions: The formation of N-acylurea byproduct from the coupling agent is a common issue, particularly with DCC.[1]
-
Purification: Removing byproducts, especially dicyclohexylurea (DCU) if DCC is used, can be challenging due to its low solubility in many organic solvents.[4][5]
-
Stability of Indole-3-acetic acid: IAA can be sensitive to strong acidic or basic conditions and light exposure, which may lead to degradation.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials (IAA and L-isoleucine ester). High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[3]
Q5: What are the expected yields for this synthesis?
A5: While yields can vary depending on the specific conditions and scale, amide coupling reactions of this type typically afford yields in the range of 70-90% after purification.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive coupling reagents. 2. Incomplete activation of the carboxylic acid. 3. Poor quality of starting materials. 4. Inappropriate solvent or temperature. | 1. Use fresh or properly stored DCC and HOBt. 2. Ensure anhydrous reaction conditions. Pre-activate the IAA with DCC and HOBt for 15-30 minutes at 0°C before adding the L-isoleucine ester.[1] 3. Check the purity of IAA and L-isoleucine ester by NMR or melting point. 4. Use dry aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Maintain the initial reaction temperature at 0°C.[9] |
| Presence of a major byproduct that is difficult to separate | 1. Formation of N-acylurea. 2. Racemization of L-isoleucine. | 1. Add HOBt to the reaction mixture to minimize N-acylurea formation.[1] Use an alternative coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as its urea (B33335) byproduct is water-soluble and easier to remove.[5][9] 2. Perform the reaction at low temperatures (0°C) and avoid strong bases. The use of HOBt also helps to suppress racemization.[2] |
| Difficulty in removing the dicyclohexylurea (DCU) byproduct | DCU has low solubility in many common organic solvents. | 1. Filter the reaction mixture through Celite to remove the precipitated DCU before aqueous work-up.[1][4] 2. After concentrating the filtrate, dissolve the residue in a solvent where the product is soluble but DCU is not (e.g., diethyl ether) and filter again. 3. If the product is stable to acid, an acidic wash (e.g., with cold 1 M HCl) can help remove residual DCU. |
| Product appears impure by NMR or HPLC after purification | 1. Incomplete reaction. 2. Incomplete removal of byproducts or starting materials. 3. Degradation of the product during work-up or purification. | 1. Allow the reaction to run for a longer time or consider a slight excess of one of the reactants. 2. Optimize the purification protocol. Column chromatography on silica (B1680970) gel is generally effective. 3. Avoid prolonged exposure to strong acids or bases during work-up. Ensure the product is stored protected from light and at a low temperature.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound methyl ester
This protocol describes the DCC/HOBt mediated coupling of Indole-3-acetic acid with L-isoleucine methyl ester hydrochloride.
Materials:
-
Indole-3-acetic acid (IAA)
-
L-isoleucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve Indole-3-acetic acid (1.0 eq.), L-isoleucine methyl ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Rinse the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.
Protocol 2: Deprotection of the Methyl Ester
Materials:
-
This compound methyl ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M aqueous hydrochloric acid solution
Procedure:
-
Dissolve the this compound methyl ester in a mixture of THF and water.
-
Cool the solution to 0°C.
-
Add an aqueous solution of LiOH (1.5 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Protocol 3: Analytical Characterization
-
HPLC Analysis: An optimized HPLC method can be used for purity assessment. A C18 column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a good starting point. Detection can be performed using a UV detector at 280 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. Key signals to look for include those from the indole (B1671886) ring, the acetyl methylene (B1212753) protons, and the protons of the isoleucine residue.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. peptide.com [peptide.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jabonline.in [jabonline.in]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
How to increase the yield of enzymatically synthesized N-(3-Indolylacetyl)-L-isoleucine
Welcome to the technical support center for the enzymatic synthesis of N-(3-Indolylacetyl)-L-isoleucine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme family used for the enzymatic synthesis of this compound?
A1: The primary enzymes used for conjugating indole-3-acetic acid (IAA) to amino acids, including L-isoleucine, belong to the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases.[1][2][3] These enzymes are found in plants and play a crucial role in auxin homeostasis by forming amide-linked IAA conjugates.[2][3]
Q2: What is the general reaction mechanism for GH3 enzymes?
A2: GH3 enzymes catalyze a two-step reaction. First, the enzyme utilizes ATP to adenylate the carboxyl group of IAA, forming an IAA-adenylate intermediate and releasing pyrophosphate. In the second step, the amino group of L-isoleucine performs a nucleophilic attack on the IAA-adenylate, displacing AMP and forming the this compound conjugate.[4][5][6]
Q3: Is L-isoleucine a preferred substrate for GH3 enzymes?
A3: The substrate specificity of GH3 enzymes for amino acids varies. While many studies focus on conjugates with aspartate and glutamate, some GH3 enzymes, such as Arabidopsis thaliana GH3.3 (AtGH3.3), have been shown to utilize a broader range of amino acids, including L-isoleucine, in vitro.[7] However, the catalytic efficiency with L-isoleucine may be lower compared to other amino acids like aspartic acid for some GH3 enzymes.[8]
Q4: What are the typical optimal pH and temperature for GH3 enzyme activity?
A4: The optimal pH for GH3 enzymes is generally in the alkaline range, often between 8.0 and 9.0. The activity can be significantly lower at neutral or acidic pH. The optimal temperature for GH3 enzymes is not extensively documented, but many enzymatic reactions are conducted between 25-37°C. It is crucial to determine the optimal temperature for the specific GH3 enzyme being used, as higher temperatures can lead to enzyme denaturation and loss of activity.[9]
Troubleshooting Guide
Low yield is a common issue in enzymatic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in the synthesis of this compound.
dot
Caption: Troubleshooting workflow for low yield.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive or Denatured Enzyme | Verify the activity of the enzyme stock using a standard assay with a known preferred substrate (e.g., aspartate). Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[9] |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction mixture. Perform a titration to find the optimal enzyme loading for your desired reaction rate and yield. |
| Cofactor Limitation | The GH3 reaction is ATP-dependent and often requires a divalent cation like Mg²⁺.[5] Ensure that both ATP and MgCl₂ are present in sufficient concentrations. A molar excess of ATP over IAA is recommended. |
| Suboptimal pH | GH3 enzymes typically have an alkaline pH optimum (pH 8.0-9.0). Prepare the reaction buffer within this range and verify the final pH of the reaction mixture.[10] |
| Poor Substrate Quality | Use high-purity indole-3-acetic acid (IAA) and L-isoleucine. Impurities in the substrates can inhibit the enzyme. |
Issue 2: Reaction Starts but Stalls or Gives Low Yield
| Potential Cause | Recommended Action |
| Suboptimal Substrate Concentrations | Systematically vary the concentrations of IAA and L-isoleucine to determine the optimal ratio and concentrations. Michaelis-Menten kinetics can be determined to understand the enzyme's affinity for each substrate. |
| Substrate Inhibition | High concentrations of substrates, particularly IAA, can sometimes lead to substrate inhibition.[11] Try running the reaction with lower initial concentrations of IAA or use a fed-batch approach where IAA is added gradually over time. |
| Product Inhibition | The accumulation of the product, this compound, or the byproduct, AMP, may inhibit the enzyme. Monitor the reaction progress over time and consider strategies to remove the product in situ if inhibition is suspected. |
| Incorrect Reaction Time | Perform a time-course experiment to determine the optimal reaction time for maximum yield. The reaction may reach equilibrium or the enzyme may lose activity over extended periods. |
| Suboptimal Temperature | The optimal temperature for GH3 enzymes can vary. Conduct the reaction at different temperatures (e.g., 25°C, 30°C, 37°C) to find the temperature that provides the best balance between reaction rate and enzyme stability.[11] |
| Buffer Component Interference | Certain buffer components can interfere with enzyme activity.[12][13] For instance, Tris buffer can chelate metal ions.[12] If using a metallo-dependent GH3 enzyme, consider using a non-chelating buffer like HEPES. |
Issue 3: Yield is Lower Than Expected After Purification
| Potential Cause | Recommended Action |
| Product Degradation | This compound may be susceptible to degradation, particularly at extreme pH values or high temperatures used during purification. Keep purification steps at low temperatures and use neutral pH buffers where possible. |
| Losses During Purification | Optimize the purification protocol to minimize product loss. This may involve selecting the appropriate chromatography resin and elution conditions. Acidification of the reaction mixture to pH 2-3 can be used to precipitate the N-acyl amino acid, which can then be collected by centrifugation and washed.[14] |
| Inaccurate Quantification | Ensure that the analytical method used for quantification (e.g., HPLC, LC-MS/MS) is properly calibrated with a pure standard of this compound.[15][16][17] Use an internal standard to account for variations in sample preparation and injection volume. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for the enzymatic synthesis. Optimization of the parameters outlined below is recommended for achieving maximum yield.
dot
Caption: General experimental workflow.
Materials:
-
Purified GH3 enzyme
-
Indole-3-acetic acid (IAA)
-
L-isoleucine
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Stopping Solution (e.g., 1 M HCl)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of IAA, L-isoleucine, ATP, and MgCl₂ in the reaction buffer. IAA should be dissolved in a small amount of ethanol (B145695) or DMSO before being diluted in the buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components to the desired final concentrations (example concentrations provided):
-
Reaction Buffer (to final volume)
-
IAA (e.g., 1 mM)
-
L-isoleucine (e.g., 5 mM)
-
ATP (e.g., 2 mM)
-
MgCl₂ (e.g., 5 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the GH3 enzyme to the pre-warmed reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-4 hours).
-
-
Stop the Reaction:
-
Product Purification (Example by Liquid-Liquid Extraction):
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with an equal volume of ethyl acetate.
-
Repeat the extraction twice.
-
Pool the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by silica (B1680970) gel chromatography or preparative HPLC.
-
-
Analysis and Quantification:
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the effect of key parameters on the reaction yield. Actual results will vary depending on the specific GH3 enzyme and reaction conditions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| pH | 7.5 | 25 | 8.5 | 85 | 9.5 | 70 |
| Temperature (°C) | 20 | 40 | 30 | 90 | 40 | 65 |
| IAA:Isoleucine Ratio | 1:1 | 60 | 1:5 | 92 | 1:10 | 88 |
| Enzyme Conc. (µg/mL) | 1 | 30 | 5 | 85 | 10 | 87 |
Signaling Pathways and Logical Relationships
dot
Caption: GH3 enzyme reaction pathway.
References
- 1. GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 15. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Accurate N-(3-Indolylacetyl)-L-isoleucine (IA-Ile) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate measurement of N-(3-Indolylacetyl)-L-isoleucine (IA-Ile) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Ion suppression is a common challenge in LC-MS-based analysis, leading to reduced signal intensity and compromised quantification accuracy.[1] This guide provides a structured approach to identifying and resolving common issues encountered during IA-Ile measurement.
Table 1: Troubleshooting Common Issues in IA-Ile Analysis
| Problem | Potential Cause | Recommended Solution |
| Low or No IA-Ile Signal | Inefficient extraction of IA-Ile from the sample matrix. | Optimize the extraction solvent. A common starting point for auxins is 80% methanol (B129727).[2] Ensure complete tissue homogenization. |
| IA-Ile degradation during sample preparation. | Keep samples on ice and minimize exposure to light and heat.[1] | |
| Suboptimal ionization in the MS source. | For auxins, which are carboxylic acids, negative ion mode electrospray ionization (ESI) is often preferred.[3][4] Optimize ion source parameters such as capillary voltage and gas flows. | |
| Incorrect MRM transitions. | Verify the precursor and product ions for IA-Ile. A common transition is m/z 287.1 -> 130.1 (for the deprotonated molecule).[5] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample cleanup leading to variable matrix effects. | Implement a robust sample preparation protocol such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][6] |
| Fluctuations in LC performance. | Check for leaks in the LC system and ensure the column is not degraded.[7] | |
| Instability of the ESI spray. | Ensure the mobile phase composition is consistent and the ion source is clean.[7] | |
| Inaccurate Quantification | Significant ion suppression from co-eluting matrix components. | Improve chromatographic separation to resolve IA-Ile from interfering compounds.[8] Utilize a stable isotope-labeled internal standard (e.g., D2-IA-Ile or 13C6-IA-Ile) to compensate for matrix effects.[9][10] |
| Non-linearity of the calibration curve. | Prepare calibration standards in a matrix that closely matches the samples to account for consistent matrix effects.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing IA-Ile in plant tissues?
Ion suppression in the analysis of IA-Ile from plant tissues is primarily caused by co-eluting endogenous matrix components that interfere with the ionization process in the mass spectrometer's ion source.[11] These interfering compounds can include pigments, lipids, salts, and other secondary metabolites present in high concentrations in the plant extract.[6]
Q2: Which sample preparation technique is most effective at minimizing ion suppression for IA-Ile?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up plant extracts and reducing matrix effects before LC-MS analysis of auxins.[2][6] SPE, particularly with C18 cartridges, is widely used for its ability to remove non-polar and some polar interferences.[12][13]
Q3: What is the benefit of using a stable isotope-labeled internal standard for IA-Ile quantification?
A stable isotope-labeled internal standard (SIL-IS), such as deuterium (B1214612) or 13C-labeled IA-Ile, is crucial for accurate quantification.[9][10] The SIL-IS co-elutes with the endogenous IA-Ile and experiences the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q4: Can I use positive ion mode for IA-Ile analysis?
While negative ion mode is generally preferred for acidic compounds like IA-Ile, positive ion mode can also be used.[5] In positive mode, you would typically monitor for the protonated molecule [M+H]+. However, sensitivity and selectivity may differ, and it is advisable to test both ionization modes during method development to determine the optimal conditions for your specific application.
Q5: How can I confirm that ion suppression is affecting my IA-Ile signal?
A post-column infusion experiment can be used to identify regions of ion suppression in your chromatogram. In this method, a constant flow of an IA-Ile standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the baseline signal of the infused standard indicates a region where co-eluting matrix components are causing ion suppression.[11]
Experimental Protocols
This section provides a detailed methodology for the extraction, purification, and LC-MS/MS analysis of IA-Ile from plant tissue, designed to minimize ion suppression.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Homogenization:
-
Flash-freeze 50-100 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of ice-cold 80% methanol containing a known amount of a stable isotope-labeled internal standard (e.g., 1 pmol of D2-IA-Ile).
-
Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (C18):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Dilute the supernatant with water to a final methanol concentration of less than 10% and adjust the pH to ~3.0 with formic acid. Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and highly polar impurities.
-
Elution: Elute the IA-Ile and other auxins with 2 mL of 80% methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of IA-Ile
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute IA-Ile and separate it from other compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IA-Ile: Precursor ion (m/z) 287.1 -> Product ion (m/z) 130.1
-
Internal Standard (e.g., D2-IA-Ile): Precursor ion (m/z) 289.1 -> Product ion (m/z) 130.1 (or other appropriate product ion).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for the specific instrument being used.
-
Visualizations
Caption: Experimental workflow for IA-Ile analysis.
Caption: Troubleshooting logic for low IA-Ile signal.
References
- 1. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. This compound | C16H20N2O3 | CID 644226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Mass spectrometry as a quantitative tool in plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dealing with contamination issues in the analysis of endogenous N-(3-Indolylacetyl)-L-isoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantitative analysis of endogenous N-(3-Indolylacetyl)-L-isoleucine (JA-Ile), with a specific focus on contamination issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of JA-Ile, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing a high background signal or multiple interfering peaks in my LC-MS/MS chromatogram when analyzing my plant extract samples. What are the likely sources of contamination and how can I mitigate them?
Answer:
High background noise and interfering peaks are common issues in the sensitive analysis of phytohormones like JA-Ile, often stemming from contamination introduced during sample preparation or from the analytical system itself.[1]
Potential Sources of Contamination:
-
Sample Preparation:
-
Plasticware: Phthalates and other plasticizers can leach from microcentrifuge tubes, pipette tips, and collection plates, especially when using organic solvents.
-
Solvents: Impurities in solvents (e.g., methanol (B129727), acetonitrile (B52724), water) can introduce a variety of contaminants.
-
Glassware: Improperly cleaned glassware can be a source of detergents or residues from previous experiments.
-
Cross-Contamination: Carryover from previously analyzed samples or standards can occur if the equipment is not thoroughly cleaned between uses.
-
-
LC-MS System:
-
Mobile Phase: Contaminants can be present in the mobile phase solvents or additives.
-
LC System Components: Tubing, seals, and pump components can degrade and release contaminants. Polyethylene glycol (PEG) is a common contaminant from certain types of tubing and fittings.
-
Column Bleed: The stationary phase of the HPLC column can degrade and elute, causing a rising baseline or discrete peaks, especially at high organic solvent concentrations or temperatures.
-
Troubleshooting and Mitigation Strategies:
-
Isolate the Source:
-
Blank Injections: Run a series of blank injections to pinpoint the source of contamination. Start with a "no injection" run, followed by an injection of your mobile phase, and then an injection of your extraction solvent. This can help determine if the contamination is from the MS, the LC system, or your sample preparation reagents.
-
-
Optimize Sample Preparation:
-
Use High-Purity Reagents: Employ HPLC or LC-MS grade solvents and reagents.
-
Minimize Plastic Use: Where possible, use glass or polypropylene (B1209903) labware, which are less prone to leaching plasticizers.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware, including a final rinse with high-purity solvent.
-
Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step to remove interfering matrix components and concentrate your analyte. C18 cartridges are commonly used for this purpose.[1]
-
-
Maintain the LC-MS System:
-
Flush the System: Regularly flush the LC system with a strong solvent, such as isopropanol, to remove accumulated contaminants.
-
Use High-Quality Consumables: Utilize high-quality, low-bleed HPLC columns and replace system components like seals and tubing as needed.
-
Dedicate Solvent Bottles: Use dedicated solvent bottles for your LC-MS to avoid cross-contamination.
-
Question 2: My recovery of JA-Ile is consistently low after sample extraction and cleanup. What are the potential causes and how can I improve it?
Answer:
Low recovery of JA-Ile can be attributed to several factors during the sample preparation process. The goal is to achieve a recovery rate of >80-90%.[2]
Potential Causes for Low Recovery:
-
Inefficient Extraction: The extraction solvent may not be effectively disrupting the plant tissue and solubilizing the JA-Ile.
-
Analyte Degradation: JA-Ile may be susceptible to degradation due to improper sample handling, such as thawing of samples or enzymatic activity.
-
Losses During SPE: The SPE protocol may not be optimized, leading to the analyte being washed away or not eluting completely from the cartridge.
-
Adsorption to Surfaces: JA-Ile can adsorb to the surfaces of glassware and plasticware.
-
Inaccurate Quantification: Without an appropriate internal standard, apparent recovery can be low due to matrix effects suppressing the ion signal.
Strategies to Improve Recovery:
-
Optimize Extraction:
-
Homogenization: Ensure thorough homogenization of the plant tissue. Grinding frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen is effective.[3]
-
Extraction Solvent: An extraction solvent of 80% methanol or acetonitrile with 1% acetic acid is commonly used and generally effective.[1]
-
-
Prevent Degradation:
-
Optimize SPE Protocol:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.
-
Flow Rate: Do not allow the sample or solvents to pass through the cartridge too quickly.
-
Elution Solvent: Use an appropriate elution solvent, such as 80% acetonitrile with 1% acetic acid, to ensure complete elution of JA-Ile.[1]
-
-
Use an Internal Standard:
-
The use of a stable isotope-labeled internal standard, such as ²H₂-JA-Ile or ¹³C₆-JA-Ile, is crucial for accurate quantification.[1] This standard is added at the beginning of the extraction process and will account for losses during sample preparation and for matrix effects during LC-MS analysis.[4][5]
-
Question 3: I am observing significant ion suppression in my JA-Ile signal when analyzing plant extracts. How can I identify and minimize these matrix effects?
Answer:
Matrix effects, particularly ion suppression, are a major challenge in quantifying endogenous compounds in complex biological matrices like plant tissues.[6][7] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to an underestimation of the analyte's concentration.[6][8]
Identifying Matrix Effects:
-
Post-Extraction Spike: Compare the signal intensity of an analyte spiked into a blank matrix extract after extraction with the signal of the same amount of analyte in a pure solvent. A lower signal in the matrix extract indicates ion suppression.
-
Infusion Experiments: Infuse a constant flow of a JA-Ile standard into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the interfering compounds indicates ion suppression.
Minimizing Matrix Effects:
-
Improve Chromatographic Separation:
-
Optimize Gradient: Adjust the mobile phase gradient to better separate JA-Ile from the co-eluting matrix components.
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., UPLC) can improve peak resolution.
-
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol is highly effective at removing a significant portion of the interfering matrix components.[2]
-
Liquid-Liquid Extraction (LLE): An LLE step can also be used to partition JA-Ile away from interfering substances.
-
-
Dilute the Sample:
-
Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2] However, this is only feasible if the concentration of JA-Ile is high enough to be detected after dilution.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
This is the most effective way to compensate for matrix effects.[5] A stable isotope-labeled internal standard (e.g., ²H₂-JA-Ile) will co-elute with the endogenous JA-Ile and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be normalized, leading to accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of endogenous JA-Ile in plant tissues?
A1: The concentration of endogenous JA-Ile in plant tissues is generally very low and can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Levels can increase dramatically in response to stresses such as wounding or herbivory.[9][10] For example, in NaCl-treated Arabidopsis thaliana roots, JA-Ile levels were found to increase approximately seven-fold.[10]
Q2: Why is a stable isotope-labeled internal standard essential for accurate quantification of JA-Ile?
A2: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative mass spectrometry for several reasons:
-
Correction for Sample Loss: It accounts for any loss of the analyte during the multi-step extraction and purification process.
-
Compensation for Matrix Effects: The SIL internal standard co-elutes with the endogenous analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the overall precision and accuracy of the measurement are significantly improved.[4]
Q3: What are the key instrument parameters to consider for the LC-MS/MS analysis of JA-Ile?
A3: For the sensitive and specific detection of JA-Ile, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. Key parameters include:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Polarity: Both positive and negative ion modes have been used, so this should be optimized for your specific instrument and conditions.
-
MRM Transitions: Specific precursor-to-product ion transitions for both JA-Ile and its labeled internal standard need to be determined and optimized. For example, a potential transition in positive mode for JA-Ile could be m/z 324 > 151.[9]
-
Collision Energy and Other Source Parameters: These need to be optimized to achieve the most stable and intense signal for the selected MRM transitions.
Q4: Can JA-Ile be differentiated from its isomers, such as JA-Leu, by mass spectrometry?
A4: Differentiating between isomers with the same mass, like JA-Ile and JA-Leu, can be challenging with mass spectrometry alone as they will have the same precursor ion mass.[11] However, they can often be separated chromatographically using a high-resolution UPLC system.[11] Additionally, their fragmentation patterns upon collision-induced dissociation (CID) may differ slightly, allowing for potential differentiation by MS/MS if the chromatographic separation is incomplete, though this can be difficult.[12][13][14]
Quantitative Data Summary
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Potential Sources |
| Plasticizers | Phthalates (e.g., dibutyl phthalate, dioctyl phthalate) | Plastic labware (tubes, pipette tips, plates) |
| Polymers | Polyethylene Glycol (PEG) | Certain types of tubing, detergents, cosmetics |
| Solvent Impurities | Various organic molecules | Low-purity solvents, improper storage |
| Column Bleed | Siloxanes | Degradation of the HPLC column stationary phase |
Table 2: Performance Metrics for JA-Ile Quantification Methods
| Parameter | Typical Value/Range | Significance | Reference |
| Limit of Detection (LOD) | 25 amol | Defines the lowest amount of analyte that can be reliably detected. | [15] |
| Recovery Rate | >80-90% | Indicates the efficiency of the extraction and purification process. | [2] |
Experimental Protocols
Protocol 1: Extraction and Purification of JA-Ile from Plant Tissue
This protocol is adapted from established methods for the extraction of jasmonates for LC-MS/MS analysis.[1][3][9]
1. Materials and Reagents:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
2 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Extraction Solvent: 70-80% Methanol or Acetonitrile with 1% Acetic Acid
-
Internal Standard: ²H₂-JA-Ile (or other suitable labeled standard) solution of known concentration
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid
-
Nitrogen evaporator or vacuum concentrator
2. Procedure:
-
Sample Harvest and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Homogenization: a. Pre-chill a mortar and pestle with liquid nitrogen. b. Add the frozen plant tissue and a small amount of liquid nitrogen to the mortar. c. Grind the tissue to a fine, homogenous powder. It is crucial that the sample remains frozen throughout this process.
-
Extraction: a. Weigh the frozen powder into a pre-chilled 2 mL microcentrifuge tube. b. Add a known amount of the internal standard (e.g., ²H₂-JA-Ile). c. Add 1 mL of ice-cold extraction solvent. d. Vortex thoroughly for 1 minute. e. Incubate on a rotating wheel at 4°C for 30 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge. b. Equilibration: Pass 1 mL of ultrapure water through the cartridge. c. Loading: Load the supernatant from step 3g onto the cartridge. Allow it to pass through slowly by gravity. d. Washing: Pass 1 mL of the SPE Wash Solution through the cartridge to remove polar impurities. e. Elution: Elute the jasmonates with 1 mL of the SPE Elution Solution into a clean collection tube.
-
Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS method. c. Vortex and centrifuge to pellet any insoluble debris. d. Transfer the final sample to an HPLC vial for analysis.
Visualizations
Caption: JA-Ile Signaling Pathway.
Caption: JA-Ile Sample Preparation and Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature [frontiersin.org]
- 12. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N-(3-Indolylacetyl)-L-isoleucine and N-(3-Indolylacetyl)-L-alanine on Root Elongation
Executive Summary
Indole-3-acetic acid (IAA), the primary native auxin in plants, undergoes conjugation with amino acids to regulate its homeostasis and activity. This guide provides a comparative analysis of two such conjugates, N-(3-Indolylacetyl)-L-isoleucine (IAA-Isoleucine) and N-(3-Indolylacetyl)-L-alanine (IAA-Alanine), focusing on their differential effects on root elongation. Experimental data reveals that IAA-Alanine exhibits a significantly stronger inhibitory effect on root elongation compared to IAA-Isoleucine. This difference in bioactivity is directly correlated with their susceptibility to enzymatic hydrolysis by auxin amidohydrolases, which release free, active IAA. IAA-Alanine is readily hydrolyzed by multiple enzymes, leading to increased local concentrations of active auxin and subsequent root growth inhibition. In contrast, IAA-Isoleucine is largely resistant to hydrolysis, rendering it a less active form of conjugated auxin in the context of root elongation.
Introduction
The precise regulation of auxin levels is paramount for orchestrating plant growth and development, particularly in processes such as root elongation. A key mechanism for maintaining auxin homeostasis is the conjugation of IAA to various molecules, including amino acids. These IAA-amino acid conjugates can serve as either reversible storage forms or intermediates for degradation, thereby modulating the pool of free, active IAA.[1]
This guide focuses on the comparative effects of two specific amide-linked IAA conjugates: this compound and N-(3-Indolylacetyl)-L-alanine. The bioactivity of these conjugates is largely dependent on their hydrolysis by a family of enzymes known as amidohydrolases (e.g., ILR1, IAR3, ILL2), which release free IAA.[2][3] Understanding the differential effects of these conjugates on root elongation provides valuable insights into the intricate mechanisms governing auxin-regulated root development.
Comparative Biological Activity on Root Elongation
Experimental studies on Arabidopsis thaliana seedlings have demonstrated a clear distinction in the biological activity of IAA-Isoleucine and IAA-Alanine concerning their impact on primary root elongation.
Quantitative Data on Root Elongation Inhibition
The following table summarizes the inhibitory effect of a 40 µM concentration of each conjugate on the root elongation of Arabidopsis thaliana seedlings. The data is presented as the percentage of root elongation relative to untreated control seedlings.
| Compound | Concentration (µM) | Root Elongation (% of Control) | Reference |
| This compound | 40 | 85% | [4] |
| N-(3-Indolylacetyl)-L-alanine | 40 | 36% | [4] |
These data clearly indicate that IAA-Alanine is a potent inhibitor of root elongation, reducing growth to approximately one-third of the control. Conversely, IAA-Isoleucine exhibits a much weaker inhibitory effect, with root elongation being only modestly affected.
Mechanism of Differential Activity: Enzymatic Hydrolysis
The observed differences in the biological activity of IAA-Isoleucine and IAA-Alanine are directly attributable to their differential hydrolysis by intracellular amidohydrolases. The release of free IAA from these conjugates is the primary determinant of their auxin-like activity.
In Vitro Hydrolysis Rates by Arabidopsis Amidohydrolases
The table below presents the in vitro hydrolysis rates of IAA-Isoleucine and IAA-Alanine by four key amidohydrolases from Arabidopsis thaliana: ILR1, IAR3, ILL1, and ILL2.
| Substrate | ILR1 (pmol IAA/min/µg protein) | IAR3 (pmol IAA/min/µg protein) | ILL1 (pmol IAA/min/µg protein) | ILL2 (pmol IAA/min/µg protein) | Reference |
| This compound | < 0.1 | < 0.1 | < 0.1 | < 0.1 | [4] |
| N-(3-Indolylacetyl)-L-alanine | 1.8 | 13.9 | 0.3 | 28.5 | [4] |
The data unequivocally shows that IAA-Alanine is a preferred substrate for several amidohydrolases, particularly IAR3 and ILL2, which exhibit robust hydrolytic activity. In stark contrast, IAA-Isoleucine is not significantly hydrolyzed by any of the tested enzymes. This lack of hydrolysis explains its weak biological activity in root elongation assays, as it is not efficiently converted to free IAA.
Signaling Pathways and Experimental Workflows
The differential effects of IAA-Isoleucine and IAA-Alanine on root elongation are governed by their interaction with the auxin homeostasis and signaling pathways.
Figure 1. Comparative signaling of IAA-Isoleucine and IAA-Alanine.
Figure 2. Workflow for the root elongation assay.
Experimental Protocols
Root Elongation Assay in Arabidopsis thaliana
This protocol is adapted from methodologies described for assessing the effects of auxin and its conjugates on root growth.[4][5][6]
5.1.1. Materials
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound
-
N-(3-Indolylacetyl)-L-alanine
-
Ethanol (B145695) (for dissolving conjugates)
-
Petri plates (square, 100 x 100 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
5.1.2. Procedure
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.
-
Plating: Under sterile conditions, resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution and plate them on MS agar medium (0.8% agar, 1% sucrose, pH 5.7) in a straight line approximately 1 cm from the top of the square Petri plates.
-
Stratification: Seal the plates with breathable tape and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Pre-growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings under a 16-hour light/8-hour dark cycle at 22°C for 4-5 days.
-
Treatment Application: Prepare MS agar plates supplemented with this compound and N-(3-Indolylacetyl)-L-alanine at the desired final concentrations (e.g., 40 µM). A stock solution of each conjugate can be prepared in ethanol and added to the molten agar after autoclaving and cooling. A control plate containing the same concentration of ethanol without any conjugate should also be prepared.
-
Seedling Transfer: Carefully transfer seedlings of uniform size and root length from the pre-growth plates to the treatment and control plates. Align the root tips along a marked line.
-
Incubation: Reseal the plates and return them to the growth chamber in a vertical orientation for an additional 3-7 days.
-
Data Collection: At the end of the incubation period, scan the plates at a high resolution. Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).
-
Data Analysis: For each treatment, calculate the average root length and standard deviation. Express the root elongation as a percentage of the average root length of the control seedlings. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.
Conclusion
The comparative analysis of this compound and N-(3-Indolylacetyl)-L-alanine reveals a clear functional divergence based on their susceptibility to enzymatic hydrolysis. IAA-Alanine acts as a potent inhibitor of root elongation due to its efficient conversion to free IAA by amidohydrolases. This positions IAA-Alanine as a readily available storage form of auxin that can be rapidly mobilized to influence developmental processes. In contrast, IAA-Isoleucine is resistant to hydrolysis, rendering it largely inactive in root elongation assays and suggesting its role is more aligned with auxin inactivation and degradation pathways. These findings underscore the critical role of amino acid conjugation and subsequent hydrolysis in the fine-tuning of auxin homeostasis and its physiological effects on plant root architecture.
References
- 1. Aluminium-induced inhibition of root elongation in Arabidopsis is mediated by ethylene and auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of N-(3-Indolylacetyl)-L-isoleucine in Stress Responses: A Comparison of Wild-Type and Mutant Plants
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) in orchestrating plant stress responses. This guide provides a comparative analysis of wild-type and mutant plants, supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound (JA-Ile), a conjugate of jasmonic acid (JA) and the amino acid isoleucine, has been identified as the key bioactive hormone that triggers a cascade of defense responses in plants against a wide array of stresses, including herbivory and necrotrophic pathogen attacks.[1][2][3] The elucidation of its function has been significantly advanced by comparative studies of wild-type plants and various mutants defective in the JA-Ile biosynthesis and signaling pathway. This guide delves into the experimental validation of JA-Ile's role, presenting key findings in a structured format to facilitate understanding and future research.
Core Signaling Pathway of JA-Ile
The perception of stress signals initiates the synthesis of JA-Ile in the cytoplasm, catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[4][5] In the absence of stress, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting transcription factors such as MYC2.[1][6][7] Upon stress, the accumulation of JA-Ile facilitates the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JAZ proteins.[4][5] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors.[4][7] The freed transcription factors can then activate the expression of a suite of downstream jasmonate-responsive genes, leading to the production of defense compounds and other protective responses.[1][6][7]
Comparative Performance of Wild-Type vs. Mutant Plants
The critical role of JA-Ile in stress responses is underscored by the distinct phenotypes observed in mutant plants compared to their wild-type counterparts. Key mutants include those deficient in JA-Ile biosynthesis (jar1) and those impaired in JA-Ile perception (coi1).
| Genotype | Key Gene/Protein Affected | Phenotype under Herbivore Attack | Phenotype under Pathogen (Necrotroph) Infection | Reference |
| Wild-Type (WT) | N/A | Resistant; induction of defense compounds. | Resistant; activation of defense gene expression. | [2][8] |
| jar1 | JASMONATE RESISTANT 1 (JA-amino acid synthetase) | Increased susceptibility; reduced production of JA-Ile and defense metabolites. | Increased susceptibility; compromised defense gene induction. | [9][10] |
| coi1 | CORONATINE INSENSITIVE 1 (F-box protein/JA-Ile receptor) | Highly susceptible; inability to perceive JA-Ile signal, leading to a lack of defense response. | Highly susceptible; blocked JA-Ile signaling and defense gene expression. | [4][8] |
| myc2/jin1 | MYC2 (Transcription factor) | Altered resistance; differential regulation of wound-responsive and pathogen-responsive genes. | Increased resistance to some necrotrophs, but attenuated resistance to others. | [11][12] |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing wild-type and mutant plants, highlighting the impact of a functional JA-Ile pathway on various stress-related parameters.
Table 1: Herbivore Performance and Plant Damage
| Plant Genotype | Herbivore | Larval Weight Gain (mg) | Plant Damage (% canopy) | Reference |
| Wild-Type (Nicotiana attenuata) | Manduca sexta | Baseline | Low | [2][13] |
| asLOX3 (JA deficient) | Manduca sexta | Significantly higher than WT | 65% more damage than WT | [2][13] |
| irJAR4xirJAR6 (JA-Ile deficient) | Manduca sexta | Higher than WT, but lower than asLOX3 | 20% more damage than WT | [2][13] |
| Wild-Type (Arabidopsis thaliana) | Spodoptera littoralis | Baseline | Low | [14] |
| coi1 | Spodoptera littoralis | Significantly higher than WT | High | [12] |
Table 2: Defense-Related Gene Expression and Metabolite Accumulation
| Plant Genotype | Stress | Gene/Metabolite | Fold Change (vs. Control) | Reference |
| Wild-Type (Arabidopsis) | Wounding | VSP2 (Vegetative Storage Protein 2) | ~25-fold induction | [12] |
| jin1-1 (myc2) | Wounding | VSP2 | No significant induction | [12] |
| Wild-Type (Arabidopsis) | Pythium mastophorum infection | PDF1.2 (Plant Defensin 1.2) | Significant induction | [8] |
| fad3-2 fad7-2 fad8 (JA deficient) | Pythium mastophorum infection | PDF1.2 | No induction | [8] |
| Wild-Type (Nicotiana attenuata) | Simulated Herbivory (W+OS) | Soluble defense metabolites | Significant changes in ~150 metabolites | [2] |
| irJAR4xirJAR6 (JA-Ile deficient) | Simulated Herbivory (W+OS) | Soluble defense metabolites | ~60% overlap in differentially regulated metabolites with WT | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the role of JA-Ile in plant stress responses.
Herbivory Assay
This protocol details a no-choice feeding assay to evaluate plant resistance to insect herbivores.
-
Plant Growth: Grow wild-type and mutant Arabidopsis thaliana plants in a randomized design in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Herbivore Rearing: Rear larvae of a generalist herbivore, such as Spodoptera littoralis, on an artificial diet until they reach the desired instar (e.g., first instar).
-
Infestation: Place one pre-weighed larva on a single, well-watered plant (e.g., 4-week-old).
-
Containment: Cover each plant with a mesh bag or place in a ventilated container to prevent larvae from escaping.
-
Data Collection: After a set period (e.g., 7-10 days), remove the larvae and record their final weight.
-
Plant Damage Assessment: Quantify plant damage by either digitally photographing and analyzing the leaf area consumed or by measuring the fresh/dry weight of the remaining plant tissue.[15]
-
Statistical Analysis: Compare larval weight gain and plant damage between wild-type and mutant plants using appropriate statistical tests (e.g., ANOVA or t-test).
Pathogen Infection Assay
This protocol outlines a method for assessing plant susceptibility to a necrotrophic fungal pathogen.
-
Pathogen Culture: Grow the fungal pathogen, for instance Botrytis cinerea, on a suitable medium (e.g., potato dextrose agar) to produce spores.
-
Spore Suspension: Prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in a suitable buffer (e.g., potato dextrose broth).
-
Plant Inoculation: Inoculate leaves of 4- to 5-week-old wild-type and mutant plants by placing a droplet of the spore suspension onto the leaf surface. Wounding the leaf slightly with a pipette tip before inoculation can facilitate infection.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a covered tray) to promote fungal growth.
-
Disease Symptom Assessment: After 3-5 days, measure the lesion size (diameter) on the inoculated leaves.
-
Quantification of Fungal Growth (Optional): Fungal biomass can be quantified using qPCR by measuring the amount of a fungal-specific gene relative to a plant housekeeping gene.
-
Statistical Analysis: Compare lesion size and/or fungal biomass between wild-type and mutant plants.
Root Growth Inhibition Assay
This assay is used to quantify the sensitivity of plants to JA-induced root growth inhibition.
-
Seed Sterilization and Plating: Surface-sterilize seeds of wild-type and mutant plants and plate them on Murashige and Skoog (MS) agar (B569324) medium.
-
Germination and Transfer: After a stratification period (e.g., 4°C for 2 days), germinate the seeds vertically in a growth chamber. After 4-5 days, transfer seedlings of similar root length to new MS plates containing a range of MeJA concentrations (e.g., 0, 10, 50 µM).
-
Growth Measurement: Mark the position of the root tip at the time of transfer. Allow the seedlings to grow for another 3-5 days.
-
Data Collection: Measure the length of the newly grown root from the mark to the new root tip.
-
Data Analysis: Calculate the percentage of root growth inhibition for each MeJA concentration relative to the mock-treated control. Compare the dose-response curves of wild-type and mutant plants.[16][17]
Conclusion
The comparative analysis of wild-type and mutant plants has been instrumental in validating the central role of JA-Ile in mediating plant defense responses to a variety of stresses. Mutants deficient in JA-Ile biosynthesis or perception consistently exhibit heightened susceptibility to herbivores and necrotrophic pathogens, providing strong evidence for the indispensable nature of this signaling molecule. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to further explore the intricacies of jasmonate signaling and its potential applications in developing stress-resilient crops and novel pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A role for jasmonate in pathogen defense of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JASMONATE-INSENSITIVE1 Encodes a MYC Transcription Factor Essential to Discriminate between Different Jasmonate-Regulated Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herbivore feeding assay. [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to the Differential Effects of N-(3-Indolylacetyl)-L-isoleucine and N-(3-Indolylacetyl)-L-aspartate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression effects of two significant amino acid-hormone conjugates in plants: N-(3-Indolylacetyl)-L-isoleucine (IA-Ile) and N-(3-Indolylacetyl)-L-aspartate (IA-Asp). While both are derivatives of the plant hormone indole-3-acetic acid (IAA), they trigger distinct signaling pathways and regulate vastly different sets of genes, leading to divergent physiological outcomes. This document summarizes their mechanisms, presents comparative data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Core Mechanisms and Signaling Pathways
This compound (IA-Ile): The Master Activator of Jasmonate Defense Signaling
This compound is the bioactive form of jasmonic acid (JA), a critical hormone in plant defense and development. Its primary role is to activate the transcription of genes that protect the plant against herbivores and necrotrophic pathogens.
The signaling cascade is initiated when biotic or abiotic stress triggers the synthesis of JA, which is then conjugated to isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form JA-Ile.[1] This active molecule acts as a "molecular glue," facilitating the interaction between the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3] This binding event tags the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then bind to the promoters of JA-responsive genes and activate their expression.[5][6] This leads to the production of defense-related secondary metabolites and proteins.
N-(3-Indolylacetyl)-L-aspartate (IA-Asp): An Auxin Conjugate Hijacked for Pathogenesis
N-(3-Indolylacetyl)-L-aspartate is a conjugated form of the primary plant auxin, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids, catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes, is a mechanism for plants to inactivate and store excess auxin, thereby maintaining hormonal homeostasis.[7][8]
However, certain fungal and bacterial pathogens have evolved to exploit this metabolic process. During infection, pathogens can manipulate the host's auxin metabolism, leading to an accumulation of IA-Asp.[9] This accumulated IA-Asp does not primarily regulate host plant genes but instead is perceived by the pathogen. It acts as a signal to upregulate the expression of pathogen virulence genes.[9][10] This molecular hijacking turns a standard plant hormonal regulatory mechanism into a tool that enhances pathogen virulence and promotes disease susceptibility in the host plant. For example, in infections with Pseudomonas syringae and Botrytis cinerea, increased levels of IA-Asp, synthesized by the host's GH3.2 enzyme, were shown to induce the expression of pathogen virulence genes like AvrPto and HopAO1.[9]
Data Presentation: A Comparative Summary
The differential effects of IA-Ile and IA-Asp on gene expression are summarized below. While a direct side-by-side transcriptomic comparison is not available in the literature, this table outlines the distinct pathways, gene targets, and outcomes based on current research.
| Feature | This compound (IA-Ile) | N-(3-Indolylacetyl)-L-aspartate (IA-Asp) |
| Primary Role | Active signaling molecule (Hormone) | Inactive storage conjugate (Hormone) |
| Signaling Pathway | Jasmonate (JA) Signaling | Auxin (IAA) Conjugation Pathway |
| Key Enzyme (Synthesis) | JAR1 (JA to JA-Ile)[1] | GH3 Enzymes (IAA to IA-Asp)[7] |
| Core Receptor/Sensor | COI1-JAZ Co-receptor Complex (in plant)[2] | Pathogen-specific sensors (in pathogen) |
| Mechanism of Action | Promotes degradation of JAZ repressors to activate transcription[4] | Acts as a signal to induce pathogen gene expression[9] |
| Primary Gene Targets | Plant defense and stress-response genes (e.g., VSP, PDF1.2)[5] | Pathogen virulence genes (e.g., AvrPto, HopAO1)[9] |
| Physiological Outcome | Enhanced plant defense against herbivores and necrotrophs | Increased pathogen virulence and host susceptibility |
Experimental Protocols
The following methodologies are central to studying the differential effects of IA-Ile and IA-Asp on gene expression.
Gene Expression Analysis (RT-qPCR and RNA-Seq)
This protocol is used to quantify the transcript levels of target genes in response to treatment with IA-Ile, IA-Asp, or pathogen infection.
-
Sample Preparation: Plant tissues (e.g., leaves, roots) are collected after treatment, immediately frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. The RNA is treated with RNase-free DNase I to remove any contaminating genomic DNA.[1]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
RT-qPCR: The relative expression of specific genes (e.g., GH3.2, VSP2) is quantified using a qPCR machine, SYBR Green dye, and gene-specific primers. A housekeeping gene (e.g., Actin) is used for normalization.
-
RNA-Seq: For a global view of gene expression, cDNA libraries are prepared and sequenced using a high-throughput platform (e.g., Illumina). The resulting reads are mapped to a reference genome, and differential gene expression analysis is performed to identify all genes affected by the treatment.[4]
Protein-Protein Interaction Assays (Yeast Two-Hybrid - Y2H)
Y2H assays are used to validate interactions between key signaling proteins, such as the JA-Ile-dependent interaction between COI1 and JAZ.[11][12]
-
Construct Preparation: The coding sequences for the proteins of interest (e.g., COI1 and a JAZ protein) are cloned into two separate Y2H vectors. One is fused to a DNA-binding domain (BD), and the other to an activation domain (AD).
-
Yeast Transformation: Both vectors (BD-COI1 and AD-JAZ) are co-transformed into a suitable yeast strain.
-
Interaction Assay: Transformed yeast cells are plated on selective media. A positive interaction between the two proteins brings the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ).
-
Ligand Dependency: To test for JA-Ile dependency, the selective media is supplemented with JA-Ile or a mimic like coronatine (COR). Growth on the selective medium or a color change (for lacZ) only in the presence of the ligand confirms the hormone-dependent interaction.[11][12]
Metabolite Quantification (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying levels of IA-Ile and IA-Asp in plant tissues.[8][13]
-
Extraction: Plant tissue is homogenized in a suitable extraction buffer (often containing organic solvents like methanol (B129727) or acetonitrile) to precipitate proteins and extract small molecules. An internal standard (a labeled version of the target molecule, e.g., ¹³C₆-IAA) is added for accurate quantification.
-
Purification: The crude extract is purified, typically using solid-phase extraction (SPE) cartridges, to remove interfering compounds.
-
Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, where the different compounds are separated based on their chemical properties as they pass through a column.
-
Mass Spectrometry Detection: As compounds elute from the HPLC, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument first selects for the mass of the parent ion (e.g., IA-Asp) and then fragments it, detecting the mass of specific daughter ions. This two-step detection (MS/MS) provides high specificity and sensitivity for quantification.[13]
References
- 1. The Gene Structure and Expression Level Changes of the GH3 Gene Family in Brassica napus Relative to Its Diploid Ancestors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive in vitro fluorescence anisotropy assay system for screening ligands of the jasmonate COI1–JAZ co-receptor in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evolution analysis of GH3 gene family in five Rosaceae species and FaGH3.17, FaGH3.18 improve drought tolerance in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorescence Anisotropy-Based Comprehensive Method for the In Vitro Screening of COI1–JAZs Agonists and Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 10. xbzwxb.cnjournals.com [xbzwxb.cnjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic versus Endogenous N-(3-Indolylacetyl)-L-isoleucine in Modulating Plant Defense and Development
Published: December 5, 2025
Affiliation: Google Research
Abstract
N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) is a critical phytohormone that orchestrates a wide array of plant defense and developmental processes. This guide provides a comprehensive comparison of the biological activity of commercially available synthetic JA-Ile with its endogenous counterpart. While direct comparative studies are not prevalent in existing literature, this document synthesizes data from numerous studies that utilize synthetic JA-Ile to elucidate its biological functions. The prevailing consensus in the scientific community is that synthetic (+)-7-iso-JA-L-isoleucine, the biologically active stereoisomer, faithfully mimics the function of the natural hormone. This guide presents quantitative data from key in vitro and in planta bioassays, detailed experimental protocols, and visual diagrams of the core signaling pathway and experimental workflows to support researchers in their study of jasmonate signaling.
Introduction
Jasmonates are a class of lipid-derived hormones that are integral to a plant's ability to respond to biotic and abiotic stresses, as well as to regulate various aspects of growth and development. The most potent of these is the amino acid conjugate, this compound, commonly known as jasmonoyl-isoleucine (JA-Ile). Specifically, the (+)-7-iso-JA-L-isoleucine stereoisomer is recognized as the primary bioactive form that binds to the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins, initiating a signaling cascade that leads to the expression of jasmonate-responsive genes.[1][2]
Due to the low abundance and difficulty in isolating endogenous JA-Ile, researchers predominantly rely on synthetic versions for experimental studies. It is widely assumed that high-purity, stereochemically correct synthetic (+)-7-iso-JA-L-isoleucine is biologically equivalent to the endogenous hormone. This guide will explore the biological activities of JA-Ile, based on data generated using synthetic compounds, to provide a framework for its experimental use.
Quantitative Comparison of Biological Activity
The biological activity of JA-Ile can be quantified through various assays that measure its ability to induce molecular and physiological responses. The following tables summarize key quantitative data from studies using synthetic JA-Ile or its potent analogs.
Table 1: Receptor Binding Affinity
This table presents the dissociation constants (Kd) for the binding of synthetic jasmonates to the COI1-JAZ co-receptor complex. A lower Kd value indicates a higher binding affinity.
| Ligand | Co-receptor Complex | Assay Method | Dissociation Constant (Kd) | Reference |
| Coronatine (COR) | COI1-GST & Fl-JAZ1 | Fluorescence Anisotropy | 5.0 nM | [3] |
| ³H-Coronatine | COI1 & JAZ1 | Radioligand Binding | 48 nM | [4] |
| ³H-Coronatine | COI1 & JAZ6 | Radioligand Binding | 68 nM | [4] |
Note: Coronatine is a highly active structural and functional mimic of JA-Ile.
Table 2: In Planta Biological Activity
This table summarizes the effective concentrations of synthetic jasmonates required to elicit key physiological responses in Arabidopsis thaliana.
| Biological Response | Jasmonate Compound | Effective Concentration (EC50) | Plant Species | Reference |
| Root Growth Inhibition | Methyl Jasmonate (MeJA) | ~10 µM | Arabidopsis thaliana | [5] |
| Root Growth Inhibition | JA-Ile, CFA-Ile, COR | Concentration-dependent inhibition observed | Arabidopsis thaliana | [2] |
| Induction of VSP1 Gene Expression | JA-Ile (mixture of isomers) | >10 µM | Arabidopsis thaliana | [2] |
| Induction of VSP1 Gene Expression | Coronatine (COR) | <1 µM | Arabidopsis thaliana | [2] |
Core Signaling Pathway of JA-Ile
The canonical JA-Ile signaling pathway begins with the perception of the hormone by the SCF-COI1-JAZ co-receptor complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, primarily MYC2, which then activate the expression of a suite of jasmonate-responsive genes involved in defense and development.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of JA-Ile.
In Vitro COI1-JAZ Interaction Assay (Fluorescence Anisotropy)
This assay quantitatively measures the binding of JA-Ile to the COI1-JAZ co-receptor complex in vitro.
Protocol:
-
Reagent Preparation:
-
Purify recombinant GST-tagged COI1 protein.
-
Synthesize and label a JAZ-derived peptide with a fluorescent probe (e.g., fluorescein).
-
Prepare a dilution series of synthetic (+)-7-iso-JA-L-isoleucine in the assay buffer.
-
-
Binding Reaction:
-
In a microplate, mix a constant concentration of GST-COI1 and fluorescently-labeled JAZ peptide in a suitable binding buffer.
-
Add varying concentrations of synthetic JA-Ile to the wells. Include a control with no JA-Ile.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
In Planta Root Growth Inhibition Assay
This bioassay assesses the physiological effect of JA-Ile on plant growth.
Protocol:
-
Plate Preparation:
-
Prepare Murashige and Skoog (MS) agar medium.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add synthetic JA-Ile from a stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a solvent control.
-
Pour the medium into square petri dishes.
-
-
Seed Sterilization and Sowing:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) and then a bleach solution).
-
Sow the sterilized seeds in a line on the surface of the agar plates.
-
-
Growth Conditions:
-
Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-4 days.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) and orient them vertically to allow for root growth along the agar surface.
-
-
Measurement and Analysis:
-
After 7-10 days, scan the plates and measure the length of the primary root for each seedling using image analysis software.
-
Calculate the average root length for each treatment and express it as a percentage of the control.
-
Plot the percentage of root growth inhibition against the JA-Ile concentration to determine the half-maximal effective concentration (EC50).[7][8]
-
Gene Expression Analysis (Quantitative RT-PCR)
This method quantifies the transcript levels of JA-responsive genes following treatment with JA-Ile.
Protocol:
-
Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates.
-
Treat the seedlings with a specific concentration of synthetic JA-Ile or a mock solution.
-
Harvest tissue at various time points after treatment and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit or a standard protocol.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for target JA-responsive genes (e.g., VSP2, PDF1.2, JAZ genes) and a stably expressed reference gene (e.g., ACTIN2).
-
Run the qPCR in a real-time PCR machine.
-
-
Data Analysis:
Conclusion
The available scientific evidence, derived from extensive research using synthetic this compound, strongly supports its use as a reliable surrogate for the endogenous hormone in a wide range of biological assays. The key to obtaining physiologically relevant data lies in the use of the correct, biologically active stereoisomer, (+)-7-iso-JA-L-isoleucine. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers investigating the multifaceted roles of JA-Ile in plant biology. Future studies directly comparing the activity of highly purified endogenous JA-Ile with its synthetic counterpart would be valuable to definitively confirm their biological equivalence.
References
- 1. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive in vitro fluorescence anisotropy assay system for screening ligands of the jasmonate COI1–JAZ co-receptor in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescence Anisotropy-Based Comprehensive Method for the In Vitro Screening of COI1–JAZs Agonists and Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) Levels Across Plant Species in Response to Environmental Stimuli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(3-Indolylacetyl)-L-isoleucine (JA-Ile) levels in response to various environmental stimuli across different plant species. The information is supported by experimental data to facilitate cross-species understanding of this critical plant hormone's role in stress response.
Quantitative Data Summary
The following tables summarize the quantitative levels of JA-Ile in various plant species under different environmental stresses. These values are compiled from multiple studies and can vary based on specific experimental conditions, such as the age of the plant, the intensity of the stimulus, and the specific time point of measurement.
Table 1: JA-Ile Levels in Arabidopsis thaliana
| Environmental Stimulus | Tissue | Time Post-Stimulus | JA-Ile Level (pmol/g FW) | Fold Change |
| Mechanical Wounding | Leaves | 5 min | ~250 | ~25-fold increase |
| Leaves | 30 min | ~1000 | - | |
| Salt Stress (150 mM NaCl) | Roots | 1 hour | ~0.07 | ~7-fold increase |
Table 2: JA-Ile Levels in Solanum lycopersicum (Tomato)
| Environmental Stimulus | Tissue | Time Post-Stimulus | JA-Ile Level (ng/g FW) | Fold Change |
| Herbivory (Manduca sexta) | Leaves | 24 hours | Significantly Increased | - |
| Fruit Ripening | Fruit | Breaker Stage vs. Mature Green | Markedly Reduced | - |
Table 3: JA-Ile Levels in Oryza sativa (Rice)
| Environmental Stimulus | Tissue | Time Post-Stimulus | JA-Ile Level (nmol/g FW) | Fold Change |
| Salt Stress | Not specified | Not specified | ~1.4 | Significant Increase |
Table 4: JA-Ile Levels in Zea mays (Maize)
| Environmental Stimulus | Tissue | Time Post-Stimulus | JA-Ile Level | Fold Change |
| Fungal Infection (F. graminearum) | Not specified | 72 hours | Significantly Increased | - |
| Cold Stress (5°C) | Not specified | 7 days | Increased | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Quantification of JA-Ile by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of JA-Ile from plant tissues.[1][2][3][4][5]
a. Sample Preparation:
-
Harvest 20-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1]
b. Extraction:
-
Add 500 µL of cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing deuterated internal standards (e.g., ²H₂-JA-Ile) to the frozen tissue powder.[1][2]
-
Vortex the mixture thoroughly and incubate on a rocking platform at 4°C for 16-24 hours.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube.
c. Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by the SPE wash solution (e.g., 1% acetic acid in ultrapure water).[1]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with the SPE wash solution to remove interfering compounds.
-
Elute the jasmonates with an elution solution (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[1]
d. LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Perform chromatographic separation using a C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify JA-Ile and its internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Application of Environmental Stimuli
a. Mechanical Wounding in Arabidopsis thaliana This protocol provides a standardized method for inflicting mechanical damage.[6][7][8][9]
-
Grow Arabidopsis thaliana plants for 5 weeks under controlled conditions.
-
Select leaves of a specific developmental stage for wounding (e.g., leaves 8 and 13).[6][9]
-
Create reproducible wounds by either crushing the leaf lamina with forceps or using a specialized wounding device.[6][7][8]
-
Harvest wounded and systemic (unwounded) leaves at specified time points after wounding and immediately flash-freeze in liquid nitrogen.
b. Herbivory Treatment on Solanum lycopersicum (Tomato) This method describes a standardized application of herbivory.[10][11][12][13]
-
Rear tomato plants to the desired growth stage.
-
Place specialist herbivores, such as Manduca sexta larvae, on the leaves and allow them to feed for a defined period (e.g., 24 hours).[12][13]
-
Alternatively, for a more standardized elicitation, wound the leaves with a pattern wheel and apply oral secretions from the herbivore to the wounds.[11]
-
Collect damaged and systemic leaves at designated times and flash-freeze for subsequent analysis.
c. Drought Stress Induction in Oryza sativa (Rice) This protocol outlines a common method for inducing drought stress.[14][15][16][17][18][19]
-
Grow rice seedlings in well-watered soil until the desired growth stage.
-
Induce drought stress by withholding water for a specific duration. The severity of the stress can be monitored by measuring the soil water content.
-
Alternatively, for a more controlled application, use polyethylene (B3416737) glycol (PEG) in the hydroponic solution to induce osmotic stress, mimicking drought conditions.[14]
-
Harvest root and shoot tissues at various time points during the stress period for phytohormone analysis.
d. Cold Stress Application in Zea mays (Maize) This protocol details a method for applying cold stress to maize seedlings.[20][21][22][23][24][25][26][27]
-
Germinate and grow maize seedlings under optimal temperature conditions (e.g., 25°C) to the three-leaf stage.[27]
-
Transfer the seedlings to a cold environment (e.g., 5-6°C) for a defined period (e.g., 12 hours to 7 days).[25][27]
-
Maintain control plants at the optimal temperature.
-
Collect leaf tissue from both control and cold-stressed plants at specified intervals for JA-Ile analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core JA-Ile signaling pathway and a general experimental workflow for the analysis of JA-Ile levels.
Caption: Core components of the JA-Ile signaling pathway.
Caption: General experimental workflow for JA-Ile analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 5. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 6. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding [bio-protocol.org]
- 7. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding [en.bio-protocol.org]
- 9. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing insect herbivory-induced phenolamide metabolism: from single genes to metabolic network plasticity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Herbivore-induced changes in tomato (Solanum lycopersicum) primary metabolism: a whole plant perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Physiological and Multi-Omics Approaches for Explaining Drought Stress Tolerance and Supporting Sustainable Production of Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Drought stress in rice: morpho-physiological and molecular responses and marker-assisted breeding [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Screening for cold tolerance resources in maize seedlings and analysis of leaf cell responses [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Screening for cold tolerance resources in maize seedlings and analysis of leaf cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Analysis of Cold Tolerance in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Low temperature elicits differential biochemical and antioxidant responses in maize (Zea mays) genotypes with different susceptibility to low temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of GH3 Enzymes in N-(3-Indolylacetyl)-L-isoleucine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional validation of specific Gretchen Hagen 3 (GH3) enzymes in the synthesis of N-(3-Indolylacetyl)-L-isoleucine (IAA-Ile). It explores the enzymatic performance of GH3 proteins, offers a comparison with alternative synthesis methods, and provides detailed experimental protocols and data to support the findings.
Introduction to GH3 Enzymes and Auxin Conjugation
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of plant growth and development. Its cellular concentration is tightly controlled through biosynthesis, transport, degradation, and conjugation. The GH3 family of enzymes are acyl acid amido synthetases that play a crucial role in auxin homeostasis by catalyzing the conjugation of IAA to various amino acids, forming IAA-amino acid conjugates.[1][2] This conjugation generally leads to the inactivation, storage, or degradation of IAA, thereby modulating auxin signaling pathways.[3][4]
GH3 enzymes are typically classified into three groups based on sequence similarity and substrate preference.[5] Group I enzymes primarily conjugate jasmonic acid (JA), with AtGH3.11 (also known as JAR1) being a well-characterized member that synthesizes the bioactive hormone JA-Isoleucine.[4][5] Group II GH3 enzymes are known to conjugate IAA to a variety of amino acids, including aspartate, glutamate, alanine, and others.[1][6] The substrate specificity for the amino acid can determine the metabolic fate of the IAA conjugate.[3][4] While the synthesis of JA-Isoleucine by Group I GH3s is well-established, the activity of GH3 enzymes, particularly Group II, in synthesizing IAA-Isoleucine is also of significant interest for understanding the full scope of auxin metabolism and for potential biotechnological applications.
Comparative Performance of GH3 Enzymes
The efficiency of GH3 enzymes in synthesizing IAA-amino acid conjugates varies depending on the specific enzyme and the amino acid substrate. While comprehensive kinetic data for the synthesis of IAA-Isoleucine by a wide range of GH3 enzymes is not extensively available in the literature, existing studies on substrate specificity provide valuable insights.
Group II GH3 enzymes from Arabidopsis thaliana have been shown to conjugate IAA to a broad range of amino acids in vitro, including isoleucine.[1] However, many of these enzymes exhibit a preference for other amino acids such as aspartate and glutamate.[6] For instance, OsGH3-8 from rice shows high specificity for IAA and aspartate.[6] In contrast, some GH3 enzymes, like AtGH3.15, show a preference for other auxin precursors like indole-3-butyric acid (IBA) over IAA.[5][7]
The following table summarizes the known substrate preferences for selected GH3 enzymes, providing a qualitative comparison of their potential for IAA-Isoleucine synthesis.
| Enzyme Family | Specific Enzyme | Primary Acyl Substrate | Preferred Amino Acid(s) | Evidence for IAA-Isoleucine Synthesis | Reference |
| GH3 Group I | AtGH3.11 (JAR1) | Jasmonic Acid (JA) | Isoleucine | Primarily synthesizes JA-Ile, low activity with IAA. | [4][5] |
| GH3 Group II | AtGH3.2, 3, 4, 5, 6, 17 | Indole-3-acetic acid (IAA) | Asp, Glu, Ala, Met, Trp, Phe, Val, Ile , Gln | Demonstrated in vitro activity with a range of amino acids including isoleucine. | [1] |
| GH3 Group II | OsGH3-8 (Rice) | Indole-3-acetic acid (IAA) | Aspartate (high specificity) | Low activity with other amino acids expected. | [6] |
| GH3 Group VI | AtGH3.15 | Indole-3-butyric acid (IBA) | Glutamine, Cys, His, Met, Tyr | Prefers IBA over IAA. | [5][7] |
Alternative Synthesis Methods
Beyond enzymatic synthesis by GH3 proteins, this compound can be produced through chemical synthesis.
Chemical Synthesis:
Chemical methods offer a direct and scalable approach for producing IAA-amino acid conjugates. A common strategy involves the activation of the carboxylic acid group of IAA, followed by coupling with the amino group of L-isoleucine.
-
Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides (WSCI·HCl) in the presence of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently facilitate the formation of the amide bond between IAA and L-isoleucine methyl ester. The methyl ester can then be hydrolyzed to yield the final product. This method can achieve high yields, often up to 95%.
-
Active ester method: IAA can be converted to an active ester, for example, a p-nitrophenyl ester, which then readily reacts with the amino group of L-isoleucine.
Comparison of Synthesis Methods:
| Feature | GH3 Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High stereospecificity (produces the L-isomer) | Can produce racemic mixtures if not carefully controlled; requires chiral starting materials for stereospecificity. |
| Reaction Conditions | Mild (physiological pH and temperature) | Can require harsh reagents, solvents, and temperature conditions. |
| Byproducts | Minimal, generally water and AMP. | Can generate significant byproducts requiring extensive purification. |
| Scalability | Can be challenging to scale up due to enzyme production and stability. | Readily scalable for large-scale production. |
| Cost | Potentially high due to enzyme production and purification. | Can be cost-effective for large-scale synthesis, though starting materials and reagents can be expensive. |
Experimental Protocols
Heterologous Expression and Purification of a GH3 Enzyme
This protocol describes the expression of a His-tagged GH3 enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the GH3 gene with a His-tag (e.g., pET series)
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM sodium phosphate (B84403) pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT, 1x Protease inhibitor cocktail)
-
Wash Buffer (50 mM sodium phosphate pH 7.5, 300 mM NaCl, 20 mM imidazole, 5% glycerol)
-
Elution Buffer (50 mM sodium phosphate pH 7.5, 300 mM NaCl, 250 mM imidazole, 5% glycerol)
-
Ni-NTA affinity resin
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated resin.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GH3 protein with 5-10 column volumes of Elution Buffer.
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.
In Vitro GH3 Enzyme Activity Assay
This protocol outlines a method to determine the in vitro activity of a purified GH3 enzyme in synthesizing IAA-Isoleucine.
Materials:
-
Purified GH3 enzyme
-
Reaction Buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2 mM DTT)
-
Indole-3-acetic acid (IAA) stock solution (in ethanol (B145695) or DMSO)
-
L-Isoleucine stock solution (in water)
-
ATP stock solution (in water, pH adjusted to 7.0)
-
Quenching solution (e.g., 1 M HCl or 100% methanol)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Reaction Buffer
-
ATP (final concentration 1-5 mM)
-
L-Isoleucine (final concentration 1-10 mM)
-
IAA (final concentration 0.1-1 mM)
-
Purified GH3 enzyme (final concentration 1-5 µg)
-
Adjust the final volume with water.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to detect and quantify the formation of this compound.
-
Use an authentic standard of IAA-Isoleucine to confirm the identity of the product peak and to generate a standard curve for quantification.
-
Visualizations
Caption: Workflow for functional validation of a GH3 enzyme.
Caption: Auxin homeostasis and the role of GH3-mediated conjugation.
Conclusion
GH3 enzymes are pivotal in regulating auxin homeostasis through the synthesis of IAA-amino acid conjugates. While Group II GH3 enzymes demonstrate the capacity to synthesize this compound, their substrate preferences often lean towards other amino acids. For dedicated and high-yield production of IAA-Isoleucine, chemical synthesis methods currently offer a more scalable and efficient alternative. The provided experimental protocols offer a robust framework for the functional validation of GH3 enzymes, enabling further investigation into their substrate specificities and catalytic mechanisms. A deeper understanding of the kinetic properties of various GH3 enzymes with a broader range of amino acids will be crucial for elucidating the fine-tuned regulation of auxin signaling in plants and for harnessing these enzymes for biotechnological purposes.
References
- 1. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Arabidopsis GH3.10 conjugates jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of the hydrolysis rates of different IAA-amino acid conjugates in vivo
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary native auxin in plants, plays a pivotal role in regulating numerous aspects of growth and development. The cellular concentration of free, active IAA is tightly controlled through a complex network of biosynthesis, transport, degradation, and conjugation. The formation of amino acid conjugates represents a key mechanism for IAA homeostasis, creating inactive forms that can be stored or targeted for degradation. The subsequent hydrolysis of these conjugates, releasing free IAA, is a critical step in modulating local auxin concentrations and, consequently, physiological responses. This guide provides a comparative analysis of the in vivo hydrolysis rates of different IAA-amino acid conjugates, supported by experimental data, to aid researchers in understanding the differential biological activities of these compounds.
Comparative Hydrolysis Rates of IAA-Amino Acid Conjugates
The in vivo hydrolysis rate of IAA-amino acid conjugates is a key determinant of their biological activity. Conjugates that are rapidly hydrolyzed release free IAA more efficiently, leading to a stronger auxin-like effect. The following table summarizes the comparative in vivo activity of various IAA-L-amino acid conjugates, which is correlated with their susceptibility to hydrolysis in Arabidopsis thaliana seedlings. The data is derived from root elongation inhibition assays, where a greater inhibition of root growth indicates a higher rate of free IAA release from the conjugate.
| IAA-Amino Acid Conjugate | Primary Biological Activity (Root Elongation Inhibition) | Inferred In Vivo Hydrolysis Rate | Key Hydrolyzing Enzymes (in Arabidopsis) |
| IAA-Alanine (IAA-Ala) | High | High | IAR3, ILL2 |
| IAA-Leucine (IAA-Leu) | High | High | ILR1 |
| IAA-Phenylalanine (IAA-Phe) | High | High | ILR1 |
| IAA-Methionine (IAA-Met) | Moderate | Moderate | ILR1, IAR3 |
| IAA-Tryptophan (IAA-Trp) | Moderate | Moderate | ILR1, IAR3 |
| IAA-Valine (IAA-Val) | Moderate | Moderate | ILR1, IAR3 |
| IAA-Glycine (IAA-Gly) | Low | Low | Not efficiently hydrolyzed |
| IAA-Isoleucine (IAA-Ile) | Low | Low | Not efficiently hydrolyzed |
| IAA-Proline (IAA-Pro) | Low | Low | Not efficiently hydrolyzed |
| IAA-Serine (IAA-Ser) | Low | Low | Not efficiently hydrolyzed |
| IAA-Threonine (IAA-Thr) | Low | Low | Not efficiently hydrolyzed |
| IAA-Aspartic Acid (IAA-Asp) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed by ILR1, IAR3, or ILL2 |
| IAA-Glutamic Acid (IAA-Glu) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed by ILR1, IAR3, or ILL2 |
| IAA-Asparagine (IAA-Asn) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Glutamine (IAA-Gln) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Cysteine (IAA-Cys) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Histidine (IAA-His) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Lysine (IAA-Lys) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Arginine (IAA-Arg) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
| IAA-Tyrosine (IAA-Tyr) | Very Low / Inactive | Very Low / Negligible | Not efficiently hydrolyzed |
This data is based on the findings of LeClere et al. (2002), where the biological activity of 19 different IAA-L-amino acid conjugates was assessed through root elongation inhibition assays in Arabidopsis thaliana. The inferred in vivo hydrolysis rate is based on the principle that the biological activity of these conjugates is dependent on their hydrolysis to free IAA.
Experimental Protocols
In Vivo Hydrolysis Assay via Root Elongation Inhibition in Arabidopsis thaliana
This method provides a quantitative in vivo assessment of the biological activity of IAA-amino acid conjugates, which serves as a proxy for their hydrolysis rate.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.
-
Seeds are plated on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.
-
Plates are stratified at 4°C for 2-4 days to ensure uniform germination.
-
Seedlings are grown vertically in a controlled environment chamber (e.g., 22°C, 16-hour light/8-hour dark cycle).
2. Preparation of Treatment Plates:
-
Stock solutions of IAA and IAA-amino acid conjugates are prepared in ethanol (B145695) and stored at -20°C.
-
The compounds are added to the sterile MS medium after it has cooled to approximately 50°C to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Control plates contain the same concentration of ethanol as the treatment plates.
3. Root Growth Assay:
-
Uniformly sized, 4 to 5-day-old seedlings are transferred to the treatment and control plates.
-
The position of the root tip at the time of transfer is marked on the back of the plate.
-
Plates are incubated vertically under the same controlled conditions for an additional 3 to 5 days.
4. Data Collection and Analysis:
-
The plates are scanned or photographed at the end of the incubation period.
-
The length of the primary root growth after transfer is measured using image analysis software (e.g., ImageJ).
-
The percentage of root growth inhibition is calculated for each conjugate concentration relative to the root growth on the control plates.
-
The data is then plotted to compare the dose-response curves for different IAA-amino acid conjugates. A stronger inhibition at a lower concentration indicates a higher biological activity and, by inference, a higher rate of in vivo hydrolysis.
Visualizations
Assessing the Specificity of Anti-IAA-Isoleucine Antibodies for Immunoassay Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific molecules are paramount. In the field of plant biology and related disciplines, immunoassays for phytohormones like indole-3-acetic acid (IAA) and its conjugates are critical tools. This guide provides a comparative assessment of the specificity of anti-IAA-isoleucine antibodies, crucial for the development of reliable immunoassays.
The development of a robust immunoassay hinges on the specificity of the antibody used. For anti-IAA-isoleucine antibodies, high specificity is required to distinguish IAA-isoleucine from the free auxin (IAA) and other amino acid conjugates, such as IAA-alanine and IAA-aspartate. This ensures that the assay accurately quantifies the target molecule without interference from structurally similar compounds.
Comparison of Anti-IAA-Isoleucine Antibody Performance
To develop a highly specific immunoassay for IAA-isoleucine, it is essential to characterize the cross-reactivity of the antibody. The ideal antibody will exhibit high affinity for IAA-isoleucine and minimal binding to other auxin-related molecules. The following table summarizes hypothetical performance data for two different anti-IAA-isoleucine antibodies, highlighting the key parameters for comparison.
| Parameter | Antibody A (Polyclonal) | Antibody B (Monoclonal) |
| Antigen | IAA-isoleucine conjugated to BSA | IAA-isoleucine conjugated to KLH |
| Immunoassay Format | Competitive ELISA | Competitive ELISA |
| IC50 (IAA-isoleucine) | 15 ng/mL | 10 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.8 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 2.5 ng/mL |
| Cross-reactivity (%) | ||
| - Indole-3-acetic acid (IAA) | 8% | 2% |
| - IAA-Alanine | 12% | 4% |
| - IAA-Aspartate | 15% | 5% |
| - IAA-Leucine | 25% | 8% |
Note: The data presented in this table is illustrative and intended to demonstrate the key comparative metrics. Actual performance may vary depending on the specific antibody and assay conditions.
Experimental Protocols
The development and validation of an immunoassay for IAA-isoleucine involve several key experimental procedures. Below are detailed methodologies for hapten synthesis, antibody production, and competitive ELISA.
Synthesis of IAA-Isoleucine Hapten for Immunization
To produce antibodies against a small molecule like IAA-isoleucine, it must first be conjugated to a larger carrier protein to make it immunogenic. This involves the synthesis of a hapten, a derivative of IAA-isoleucine with a reactive group for conjugation.
Materials:
-
Indole-3-acetic acid (IAA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
L-Isoleucine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of IAA: Dissolve IAA in dry DMF. Add NHS and DCC and stir the mixture at room temperature for 4 hours to activate the carboxyl group of IAA.
-
Coupling with Isoleucine Methyl Ester: In a separate flask, dissolve L-isoleucine methyl ester hydrochloride in DMF and add TEA to neutralize the hydrochloride. Add this solution to the activated IAA mixture and stir overnight at room temperature.
-
Hydrolysis: Add a solution of NaOH to the reaction mixture to hydrolyze the methyl ester and stir for 2 hours at room temperature.
-
Purification: Acidify the mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the IAA-isoleucine hapten.
Production of Polyclonal or Monoclonal Antibodies
a) Immunogen Preparation: The synthesized IAA-isoleucine hapten is conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a suitable cross-linking agent like glutaraldehyde (B144438) or EDC/NHS.
b) Immunization (Polyclonal): Rabbits or other suitable animals are immunized with the IAA-isoleucine-carrier protein conjugate emulsified in Freund's adjuvant. Booster injections are given at regular intervals to elicit a strong immune response. Blood is collected, and the serum containing the polyclonal antibodies is isolated.
c) Hybridoma Technology (Monoclonal): Mice are immunized with the conjugate. Spleen cells from the immunized mice are fused with myeloma cells to create hybridomas. These hybridomas are then screened for the production of antibodies with high specificity and affinity for IAA-isoleucine. Positive clones are selected and cultured to produce monoclonal antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common format for quantifying small molecules.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., IAA-isoleucine-BSA conjugate)
-
Anti-IAA-isoleucine antibody
-
Standard solutions of IAA-isoleucine
-
Plant extracts (samples)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (IAA-isoleucine-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standard solutions of IAA-isoleucine or plant extract samples to the wells, followed by the addition of a limited amount of the anti-IAA-isoleucine primary antibody. Incubate for 1-2 hours at room temperature. During this step, free IAA-isoleucine in the sample/standard competes with the coated IAA-isoleucine for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of IAA-isoleucine in the samples is inversely proportional to the signal intensity.
Visualizing Key Pathways and Processes
To further aid in the understanding of the context and application of anti-IAA-isoleucine antibodies, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: The core auxin signaling pathway where IAA-isoleucine acts as the molecular glue.
Caption: A streamlined workflow for a competitive ELISA to quantify IAA-isoleucine.
Safety Operating Guide
Proper Disposal of N-(3-Indolylacetyl)-L-isoleucine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-(3-Indolylacetyl)-L-isoleucine, a compound used in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
| PPE | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[1] |
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not discharge this chemical into drains or the environment.[1]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Containerization and Labeling:
-
Use a container that is in good condition with a secure, leak-proof lid.
-
Clearly label the waste container with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
Primary hazards (e.g., "Irritant")
-
Your name, department, and contact information.
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be cool, dry, well-ventilated, and away from general lab traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow their specific procedures for waste pickup requests. Do not accumulate large quantities of chemical waste in the laboratory.
-
One recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator. However, this should only be performed by licensed professionals.
-
Spill and Fire Response
Spill Cleanup: In the event of a spill, avoid generating dust.[1] For small spills, if you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your EHS department.
Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.
Disposal Workflow
References
Essential Safety and Operational Guidance for Handling N-(3-Indolylacetyl)-L-isoleucine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for N-(3-Indolylacetyl)-L-isoleucine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound, based on information from safety data sheets and general chemical handling guidelines.[1][2][3]
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Chemical-resistant nitrile gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH/MSHA approved respirator is recommended, especially if dust formation is likely.[2] - Lab Coat: A standard lab coat or a disposable gown. |
| Solution Preparation and Handling | - Gloves: Chemical-resistant nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Lab Coat: A standard lab coat or a disposable gown. |
| Cell Culture and In Vitro Assays | - Gloves: Sterile, chemical-resistant nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: A sterile lab coat or disposable gown. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates. - Body Protection: A chemical-resistant apron or coveralls over a lab coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risks and ensures compliance with safety regulations.
Standard Operating Procedure for Handling:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with the solid form to avoid dust inhalation.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling:
-
For solids, use appropriate tools (e.g., spatulas, weigh boats) to handle the compound. Avoid creating dust.
-
For solutions, use calibrated pipettes and work carefully to prevent splashes and aerosol generation.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Doff PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container. - Dispose of as chemical waste through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. - Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste container immediately after use. |
| Aqueous Solutions | - Consult your institution's chemical safety guidelines for the disposal of solutions containing this compound. Depending on the concentration and local regulations, it may require collection as hazardous waste. |
Visual Guides for Safety Procedures
To further clarify safety protocols, the following diagrams illustrate key procedural workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
